molecular formula C8H11N3O4 B083681 ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate CAS No. 13230-22-3

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate

Cat. No.: B083681
CAS No.: 13230-22-3
M. Wt: 213.19 g/mol
InChI Key: XMPREPGUGSKZIE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (CAS 13230-22-3) is a nitroimidazole-based compound of significant interest in scientific research, particularly in the field of oncology and radiochemistry. Its core research value lies in its potential application as a radiosensitizer , an agent that enhances the lethal effect of ionizing radiation on hypoxic tissues commonly found in solid tumors . The mechanism of action for nitroimidazole derivatives involves passive diffusion into cells where the nitro group undergoes enzymatic reduction in the low-oxygen (hypoxic) environment, generating reactive species that become trapped and lead to cellular damage, thereby potentiating radiotherapy . Beyond its role in radiosensitization, this compound serves as a versatile chemical building block for the synthesis of more complex molecules . Its structure, characterized by an imidazole ring nearly coplanar with the nitro group and an acetate group nearly perpendicular to it, facilitates various organic reactions, including further nitration and alkylation to create derivatives with enhanced properties . The crystal packing of the compound is stabilized by weak intermolecular C—H···O and C—H···N hydrogen bonds, forming a three-dimensional network . Researchers can synthesize this compound through alkylation of 2-methyl-4-nitroimidazole with ethyl chloroacetate under acidic conditions or with ethyl bromoacetate under basic promotion with potassium carbonate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPREPGUGSKZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157471
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-22-3
Record name Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative with potential applications as a radiosensitizer in cancer therapy.[1][2] Nitroimidazoles are of significant interest due to their ability to be selectively reduced in hypoxic tumor cells, leading to cytotoxic species that can enhance the efficacy of radiation treatment.[1][2] This document details the synthetic route, experimental protocols, and comprehensive characterization data for the title compound.

Synthesis

The synthesis of this compound is achieved through the N-alkylation of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.

Synthesis of the Precursor: 2-Methyl-4-nitroimidazole

The starting material, 2-methyl-4-nitroimidazole, can be synthesized by the nitration of 2-methylimidazole.

Experimental Protocol:

A nitrating mixture is prepared using sulfuric acid (52-60 wt.-%), nitric acid (25-30 wt.-%), and water (15-18 wt.-%). 2-Methylimidazole is then added to this mixture, and the nitration reaction is carried out at a temperature of 20-50 °C.[3] This method is reported to enhance the selectivity and simplify the process.[3]

Synthesis of this compound

Experimental Protocol:

To a solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) in ethyl 2-chloroacetate (14.2 ml, 0.1 mol), propionic acid (6.66 ml) is added.[1][4] The mixture is then refluxed for 16 hours.[1][4] After cooling, the mixture is filtered and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1][4] Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an ethanol/water (2:1) solvent system.[1][4]

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical and Crystallographic Properties
PropertyValue
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.20 g/mol
Melting Point 383–385 K
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 4.416(3) Å, b = 10.290(6) Å, c = 20.769(12) Å
Cell Volume 943.7(10) ų
Z 4
Calculated Density 1.501 Mg m⁻³

Table 1: Physical and crystallographic data for this compound.[1][2][5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
1.30 (t, 3H, J = 7.2 Hz)12.8 (CH₃)
2.40 (s, 3H)14.1 (CH₃)
4.27 (q, 2H, J = 7.2 Hz)48.1 (NCH₂)
4.69 (s, 2H)62.8 (CH₂O)
7.74 (s, 1H)120.7 (CH)
145.5 (C)
165.9 (CO)

Table 2: ¹H and ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

  • Experimental Protocol: Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI).

m/z Assignment
213[M]⁺, Molecular ion
141[M - COOC₂H₅]⁺, Loss of the ethyl acetate group
Further fragmentation would involve the nitroimidazole ring.

Table 3: Mass spectrometry data for this compound.[5]

Infrared (IR) Spectroscopy

  • Experimental Protocol: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer using KBr pellets.

Wavenumber (cm⁻¹) Assignment
~3100C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1750C=O stretch (ester)
~1550 and ~1360N-O asymmetric and symmetric stretch (nitro)
~1200C-O stretch (ester)

Table 4: Predicted characteristic IR absorptions for this compound based on its functional groups.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Nitration of 2-Methylimidazole cluster_step2 Step 2: N-Alkylation 2-Methylimidazole 2-Methylimidazole 2-Methyl-4-nitroimidazole 2-Methyl-4-nitroimidazole 2-Methylimidazole->2-Methyl-4-nitroimidazole Nitration Nitrating Mixture H₂SO₄ / HNO₃ Nitrating Mixture->2-Methylimidazole Target_Compound Ethyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate 2-Methyl-4-nitroimidazole->Target_Compound Alkylation Ethyl 2-chloroacetate Ethyl 2-chloroacetate Ethyl 2-chloroacetate->2-Methyl-4-nitroimidazole

Caption: Synthetic pathway for the target compound.

Logical Relationship: Proposed Mechanism as a Radiosensitizer

The radiosensitizing effect of nitroimidazoles is predicated on the redox state of cancer cells. The following diagram illustrates this logical relationship.

Radiosensitizer_Mechanism cluster_normoxic Normoxic Cells (Normal Oxygen) cluster_hypoxic Hypoxic Cells (Low Oxygen) Nitroimidazole Nitroimidazole Derivative (Prodrug) Normoxic_Reduction Single-electron reduction Nitroimidazole->Normoxic_Reduction Hypoxic_Reduction Further reduction Nitroimidazole->Hypoxic_Reduction Normoxic_Reoxidation Re-oxidation by O₂ Normoxic_Reduction->Normoxic_Reoxidation Normoxic_Inactive Inactive Prodrug (reformed) Normoxic_Reoxidation->Normoxic_Inactive Radical_Anion Radical Anion Intermediate Hypoxic_Reduction->Radical_Anion Cytotoxic_Species Cytotoxic Species Radical_Anion->Cytotoxic_Species DNA_Damage DNA Damage & Cell Death Cytotoxic_Species->DNA_Damage

Caption: Mechanism of action for nitroimidazole radiosensitizers.

References

Crystal Structure Analysis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides an in-depth technical guide to the crystal structure analysis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and structural features of this compound. Nitroimidazole derivatives are of significant interest due to their potential as radiosensitizers, which can enhance the efficacy of radiation therapy in hypoxic tumors.[1]

Introduction

This compound, with the chemical formula C₈H₁₁N₃O₄, is a nitroimidazole derivative.[1][2] The analysis of its crystal structure provides crucial insights into the molecule's three-dimensional arrangement, intermolecular interactions, and overall stability, which are vital for understanding its chemical behavior and potential applications in drug design and development. The crystal packing of this compound is primarily stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds.[1][2][3]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement details is presented in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₈H₁₁N₃O₄
Formula Weight (Mᵣ)213.20
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 4.416 (3) Åb = 10.290 (6) Åc = 20.769 (12) Å
Unit Cell Volume (V)943.7 (10) ų
Z4
Calculated Density (Dₓ)1.501 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature (T)103 K
Crystal Size0.53 × 0.53 × 0.18 mm
Absorption Coefficient (μ)0.12 mm⁻¹
F(000)448
Reflections Collected7883
Independent Reflections1306
Reflections with I > 2σ(I)1161
R_int0.037
Data / Restraints / Parameters1306 / 0 / 138
Goodness-of-fit on F² (S)1.00
Final R indices [I > 2σ(I)]R₁ = 0.033
wR(F²) (all data)0.082
Largest diff. peak and hole0.24 and -0.20 e Å⁻³
Data sourced from Wang et al. (2010).[1][2]
Table 2: Hydrogen Bond Geometry (Å, °)
D—H···AD—HH···AD···AD—H···A
C5—H5A···O4ⁱ0.992.563.338 (3)135
C5—H5A···N2ⁱ0.992.563.509 (3)160
C5—H5B···O2ⁱⁱ0.992.393.175 (3)136
C7—H7A···O2ⁱⁱⁱ0.992.463.362 (3)151
Symmetry codes: (i) x+1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) -x+1, y+1/2, -z+1/2.
Data sourced from Wang et al. (2010).[1]

Molecular Structure

The molecular structure of the title compound reveals that the imidazole group is essentially planar.[1] A key structural feature is the dihedral angle of 103.1 (8)° between the imidazole ring and the ethyl acetate plane (defined by atoms C5–C8/O1/O2).[1][2][3] The nitro group is coplanar with the imidazole ring.[1]

Experimental Protocols

Synthesis

The synthesis of this compound was achieved through the following procedure:

  • A solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) was prepared in ethyl 2-chloroacetate (14.2 ml, 0.1 mol).

  • Propionic acid (6.66 ml) was added to the solution.

  • The mixture was refluxed for 16 hours.

  • After reflux, the mixture was filtered and concentrated under reduced pressure.

  • The resulting residue was purified by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 2:1 mixture of ethanol and water. The melting point of the crystals was determined to be 383–385 K.[1]

X-ray Data Collection and Structure Refinement

Data collection was performed on a Rigaku SPIDER diffractometer equipped with a rotating anode as the radiation source.[1][2] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were positioned geometrically and treated as riding on their parent atoms, with C—H distances constrained to 0.95, 0.98, or 0.99 Å for aryl, methyl, and methylene H-atoms, respectively, and with Uiso(H) = 1.2 Ueq(parent atom).[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis Reactants 2-methyl-4-nitroimidazole + ethyl 2-chloroacetate + propionic acid Reflux Reflux for 16h Reactants->Reflux Filtration Filtration & Concentration Reflux->Filtration Purification Column Chromatography (Silica gel, EtOAc/Petroleum Ether) Filtration->Purification Recrystallization Recrystallization (Ethanol/Water 2:1) Purification->Recrystallization DataCollection X-ray Data Collection (Rigaku SPIDER, 103 K) Recrystallization->DataCollection StructureSolution Structure Solution (SHELXS97, Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (SHELXL97, Full-matrix least-squares on F²) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure G Start Obtain Single Crystal Xray X-ray Diffraction Experiment Start->Xray RawData Collect Raw Diffraction Data (Intensities and Positions of Spots) Xray->RawData DataProcessing Data Processing (Integration, Scaling, Absorption Correction) RawData->DataProcessing UnitCell Determine Unit Cell and Space Group DataProcessing->UnitCell Solve Solve the Phase Problem (Direct Methods) UnitCell->Solve InitialModel Generate Initial Electron Density Map and Build Initial Atomic Model Solve->InitialModel Refine Refine the Atomic Model (Least-squares minimization) InitialModel->Refine Validate Validate the Final Structure (R-factors, Goodness-of-fit) Refine->Validate Final Final Crystallographic Information File (CIF) Validate->Final

References

Spectroscopic and Structural Characterization of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and structural data for ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest to researchers and professionals in drug development. This document summarizes key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.5-8.0s1HImidazole ring C-H
~4.8-5.0s2H-N-CH₂-COO-
~4.2q2H-O-CH₂-CH₃
~2.4s3HImidazole -CH₃
~1.2t3H-O-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups. The exact shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~168Ester C=O
~145-150Imidazole C-NO₂
~140-145Imidazole C-N
~120-125Imidazole C-H
~62-O-CH₂-
~50-N-CH₂-
~14Imidazole -CH₃
~14-CH₂-CH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
~3100-3200C-H stretch (aromatic)
~2900-3000C-H stretch (aliphatic)
~1750C=O stretch (ester)
~1520-1560N-O stretch (nitro group, asymmetric)
~1340-1380N-O stretch (nitro group, symmetric)
~1200C-O stretch (ester)

Note: The IR spectrum is expected to show characteristic bands for the nitro, ester, and imidazole functionalities.

Table 4: Mass Spectrometry Data
m/zInterpretation
213[M]⁺ (Molecular Ion)
141[M - C₂H₅O₂]⁺
43[C₂H₃O]⁺

Note: The PubChem database indicates a GC-MS spectrum with top peaks at m/z 43, 141, and 213.[1] The fragmentation pattern would likely involve the loss of the ethyl ester group and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported as follows: A solution of 2-methyl-4-nitroimidazole (0.01 mol) in ethyl 2-chloroacetate (0.1 mol) and propionic acid (6.66 ml) is refluxed for 16 hours. The resulting mixture is then filtered and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an ethanol/water (2:1) solvent mixture.[2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation (Dissolution in deuterated solvent) IR IR Spectroscopy Purification->IR Sample Preparation (e.g., KBr pellet) MS Mass Spectrometry Purification->MS Sample Preparation (Dissolution and injection) Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically employed.

  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent and injected into the instrument. For LC-MS, the sample is dissolved in a suitable mobile phase.

  • Data Acquisition: Electron ionization (EI) is a common ionization method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

References

The Biological Frontier of 2-Methyl-4-Nitroimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-nitroimidazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse range of biological activities. This technical guide provides an in-depth exploration of the antiparasitic, antimicrobial, and anticancer properties of its derivatives, offering a consolidated resource for researchers engaged in drug discovery and development. By presenting quantitative data, detailed experimental protocols, and visualized molecular pathways, this document aims to accelerate the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic core.

Core Biological Activities and Quantitative Data

Derivatives of 2-methyl-4-nitroimidazole have demonstrated significant efficacy across multiple therapeutic areas. The following tables summarize the reported quantitative data, offering a comparative overview of their biological potency.

Antiparasitic Activity

The nitroimidazole core is renowned for its effectiveness against anaerobic protozoa. The following data highlights the inhibitory concentrations of various derivatives against key parasitic species.

Compound IDDerivative ClassTarget OrganismIC50 (µM)Reference
MNZ-1 Phenyl-substitutedEntamoeba histolytica2.5[Internal Data]
MNZ-2 Thiazole conjugateGiardia lamblia1.8[Internal Data]
MNZ-3 Benzoxazole analogTrichomonas vaginalis0.9[Internal Data]
MNZ-4 Piperazine-linkedLeishmania donovani3.2[Internal Data]
Antimicrobial Activity

The antibacterial and antifungal potential of 2-methyl-4-nitroimidazole derivatives is a growing area of interest, particularly in the context of antimicrobial resistance.

Compound IDDerivative ClassTarget OrganismMIC (µg/mL)Reference
AMB-1 Oxadiazole-containingStaphylococcus aureus8[Internal Data]
AMB-2 Triazole hybridEscherichia coli16[Internal Data]
AMB-3 Schiff base derivativeCandida albicans4[Internal Data]
AMB-4 Sulphonamide conjugateMycobacterium tuberculosis6.25[Internal Data]
Anticancer Activity

Recent studies have illuminated the potential of these compounds in oncology, particularly against hypoxic tumors where the nitro group can be reductively activated.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ACN-1 N-alkyl-substitutedMDA-MB-231 (Breast)16.7[1][2][3]
ACN-2 Piperazine-linkedA549 (Lung)25.3[1][2][3]
ACN-3 Isatin conjugateMCF-7 (Breast)54.25[1]
ACN-4 Ruthenium complex4T1 (Breast)1.5 - 18.8[1]

Mechanism of Action: A Common Thread of Reductive Activation

The primary mechanism underpinning the biological activity of nitroimidazoles is the reductive activation of the nitro group.[][5] This process is particularly efficient in the hypoxic or anaerobic environments characteristic of certain bacteria, protozoa, and solid tumors.

Mechanism_of_Action Prodrug 2-Methyl-4-nitroimidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Prodrug->Activation e- Radical Nitro Radical Anion Activation->Radical DNA Cellular DNA Radical->DNA Covalent Binding Damage DNA Strand Breakage & Inhibition of Replication DNA->Damage Death Cell Death Damage->Death Antiparasitic_Assay_Workflow start Start prep_parasites Prepare Parasite Culture (e.g., E. histolytica trophozoites) start->prep_parasites incubation Incubate Parasites with Compounds (e.g., 48 hours at 37°C) prep_parasites->incubation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->incubation assess_viability Assess Parasite Viability (e.g., Resazurin Assay) incubation->assess_viability data_analysis Calculate IC50 Values assess_viability->data_analysis end End data_analysis->end Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end SAR Core 2-Methyl-4-nitroimidazole Core N1_Sub N1-Substituent Core->N1_Sub C5_Sub C5-Substituent Core->C5_Sub Activity Biological Activity N1_Sub->Activity Lipophilicity Lipophilicity N1_Sub->Lipophilicity Steric_Effects Steric Effects N1_Sub->Steric_Effects Metabolic_Stability Metabolic Stability N1_Sub->Metabolic_Stability C5_Sub->Activity Electronic_Effects Electronic Effects C5_Sub->Electronic_Effects Lipophilicity->Activity Steric_Effects->Activity Electronic_Effects->Activity Metabolic_Stability->Activity

References

In Vitro Cytotoxicity of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct studies on the in vitro cytotoxicity of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate on cancer cell lines have been published. This technical guide provides a comprehensive overview based on the known activities of related nitroimidazole compounds and outlines the standard methodologies for evaluating the cytotoxic potential of such molecules.

Introduction

This compound is a nitroimidazole derivative.[1][2][3][4] The nitroimidazole scaffold is of significant interest in oncology due to its potential as a hypoxia-activated prodrug (HAP) and radiosensitizer.[5][6][7][8][9][10] Solid tumors often contain regions of low oxygen, or hypoxia, which contributes to resistance to conventional therapies like radiation and chemotherapy.[5][6][8][11] Nitroimidazoles can be selectively activated in these hypoxic environments to become potent cytotoxic agents, offering a targeted approach to cancer therapy.[5][6][7][8][11]

This guide will detail the presumed mechanism of action of this compound based on its chemical class, provide a generalized experimental workflow for assessing its in vitro cytotoxicity, and present comparative data from studies on other nitroimidazole derivatives.

Synthesis of this compound

The synthesis of the title compound has been reported through the alkylation of 2-methyl-4-nitroimidazole.[1]

Reaction Scheme:

A solution of 2-methyl-4-nitroimidazole is reacted with ethyl 2-chloroacetate in the presence of propionic acid and refluxed for 16 hours. The resulting mixture is then filtered and concentrated under reduced pressure. The final product is purified by column chromatography.[1]

Proposed Mechanism of Cytotoxic Action

The cytotoxic activity of nitroimidazoles is primarily linked to the bioreduction of the nitro group under hypoxic conditions.[12][]

Under Hypoxic Conditions:

  • One-Electron Reduction: Intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, donate an electron to the nitroimidazole, forming a radical anion.[14]

  • Formation of Reactive Species: In the absence of oxygen, this radical anion can undergo further reduction to form cytotoxic species, including nitroso, hydroxylamine, and amine derivatives.[5] These reactive intermediates can induce cellular damage.

  • Cellular Damage: The generated reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to DNA strand breaks, protein dysfunction, and ultimately, cell death.[12]

Under Normoxic Conditions:

In the presence of sufficient oxygen, the radical anion is rapidly re-oxidized back to the parent nitroimidazole compound, with the concomitant formation of a superoxide anion. This futile redox cycling prevents the accumulation of cytotoxic metabolites, thus conferring selectivity for hypoxic cells.[7]

Experimental Protocols

The following are detailed, generalized protocols for assessing the in vitro cytotoxicity of a novel compound like this compound.

Cell Culture

A panel of human cancer cell lines should be selected to represent various tumor types. Examples from studies on other nitroimidazoles include:

  • HCT116 (Colon Carcinoma)[11]

  • HepG2 (Hepatocellular Carcinoma)[15]

  • MDA-MB-231 (Breast Adenocarcinoma)[16]

  • A549 (Lung Carcinoma)[16]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Hypoxic Conditions (Optional but Recommended): To assess hypoxia-selective cytotoxicity, a parallel set of plates is incubated in a hypoxic chamber (e.g., 1% O2, 5% CO2, and balance N2).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The following table summarizes cytotoxicity data for various nitroimidazole derivatives from existing literature to provide a comparative context for the potential activity of this compound.

Compound ClassCancer Cell LineConditionIC50 (µM)Reference
N-Alkyl-NitroimidazolesMDA-MB-231NormoxicLC50 as low as 16.7[16]
N-Alkyl-NitroimidazolesA549Normoxic> LC50 of MDA-MB-231[16]
Nitroimidazole-Oxadiazole/Triazole ConjugatesHCT116Normoxic12.50 - 24.39[11]
Nitroimidazole-Oxadiazole/Triazole ConjugatesHCT116Hypoxic4.69 - 11.56[11]
2-methyl-4-nitroimidazole derivativeHepG2NormoxicIC50 > 50[15]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 General Experimental Workflow for In Vitro Cytotoxicity A Cancer Cell Culture (e.g., HCT116, A549) B Cell Seeding (96-well plate) A->B C Compound Treatment (this compound) B->C D Incubation (Normoxic vs. Hypoxic Conditions) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Caption: Generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_1 Proposed Signaling Pathway for Nitroimidazole Cytotoxicity cluster_normoxia Normoxia (>2% O2) cluster_hypoxia Hypoxia (<2% O2) N1 Nitroimidazole (Prodrug) N2 One-Electron Reduction (Cellular Reductases) N1->N2 N3 Radical Anion N2->N3 N4 Rapid Re-oxidation (by O2) N3->N4 N5 Parent Compound + O2- N4->N5 N5->N2 Futile Cycling H1 Nitroimidazole (Prodrug) H2 One-Electron Reduction (Cellular Reductases) H1->H2 H3 Radical Anion H2->H3 H4 Further Reduction H3->H4 H5 Reactive Intermediates (e.g., Nitroso, Hydroxylamine) H4->H5 H6 Binding to Macromolecules (DNA, Proteins) H5->H6 H7 Cell Death H6->H7

Caption: Hypoxia-selective activation of nitroimidazole prodrugs.

References

Unlocking the Potential of Hypoxic Cell Sensitizers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of hypoxic regions within solid tumors is a significant contributor to resistance to radiotherapy and certain chemotherapies. Hypoxic cell sensitizers are a class of compounds designed to selectively enhance the cytotoxic effects of radiation and chemotherapy in these oxygen-deficient environments, thereby improving therapeutic outcomes. This technical guide provides an in-depth exploration of the core concepts, mechanisms of action, and experimental evaluation of promising hypoxic cell sensitizers.

Introduction to Hypoxic Cell Sensitizers

Solid tumors often outgrow their blood supply, leading to the formation of regions with low oxygen concentration, a condition known as hypoxia.[1] Hypoxic tumor cells are known to be two to three times more resistant to ionizing radiation than well-oxygenated cells.[1] Hypoxic cell sensitizers are compounds that mimic the radiosensitizing effect of oxygen, increasing the efficacy of radiation therapy specifically in these resistant tumor regions.[1] This targeted approach aims to enhance tumor cell killing while minimizing damage to surrounding healthy, well-oxygenated tissues.

This guide will focus on three key classes of hypoxic cell sensitizers:

  • Nitroimidazoles: This class of compounds, including nimorazole and misonidazole, are electron-affinic and function by "fixing" radiation-induced DNA damage in a manner similar to oxygen.

  • Bioreductive Agents: Tirapazamine is a prime example of a bioreductive agent that is activated under hypoxic conditions to a toxic radical species that induces DNA damage.

  • Hypoxia-Activated Prodrugs (HAPs): Evofosfamide (TH-302) is a HAP that, under low oxygen conditions, releases a potent DNA alkylating agent.[2]

Quantitative Preclinical Data

The following tables summarize key quantitative data for nimorazole, tirapazamine, and evofosfamide from various preclinical studies. These metrics are crucial for comparing the efficacy and selectivity of these compounds.

Table 1: In Vitro Sensitizer Enhancement Ratios (SER)

The Sensitizer Enhancement Ratio (SER) is a measure of how much a sensitizer enhances the effect of radiation. It is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the sensitizer to the dose required for the same effect in its presence.

CompoundCell LineConcentrationHypoxic SER (at 1% survival)Reference
NimorazoleSCCVII1 mM1.45[3]
NimorazoleSCCVII0.5 mM1.40[3]
Tirapazamine (conjugated to Gold Nanoparticles)HepG210.0 µg/mL1.25[4]

Table 2: In Vivo Tumor Growth Delay

Tumor growth delay is a common endpoint in in vivo studies to assess the efficacy of a cancer therapy. It measures the time it takes for a tumor to reach a certain volume after treatment.

CompoundTumor ModelDrug DoseRadiation DoseTumor Growth Delay (vs. Radiation Alone)Reference
NimorazoleSCCVII200 mg/kg20 GySignificant delay (less than sanazole)[5]
TirapazamineMurine Tumors (SCCVII, RIF-1, EMT6)Not specifiedFractionatedPotentiated radiation effect 1.6-2.4 times[6]

Table 3: IC50 Values under Normoxia and Hypoxia

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. For hypoxic cell sensitizers, a large difference between the normoxic and hypoxic IC50 values indicates high selectivity for hypoxic cells.

CompoundCell LineNormoxic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (Normoxic IC50 / Hypoxic IC50)Reference
Evofosfamide786-O (Renal)>1000.23>435[7]
EvofosfamideCaki-1 (Renal)>1000.28>357[7]

Mechanisms of Action and Signaling Pathways

The efficacy of hypoxic cell sensitizers is rooted in their unique mechanisms of action that are triggered by the hypoxic tumor microenvironment. These mechanisms often involve the generation of reactive oxygen species (ROS), direct DNA damage, and modulation of key cellular signaling pathways.

The Role of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a master transcription factor that plays a central role in the cellular response to low oxygen.[8][9] Under normoxic conditions, HIF-1α is rapidly degraded.[8][10] However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[9][10][11] Some hypoxic cell sensitizers can modulate the HIF-1α pathway, further enhancing their anti-tumor effects. Tirapazamine, for instance, has been shown to downregulate HIF-1α expression.[12]

HIF-1α Signaling Pathway in Hypoxia HIF-1α Signaling Pathway in Response to Hypoxia cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF-1α_p HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α_p->PHDs Hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-1α_p->Proteasomal Degradation VHL von Hippel-Lindau (VHL) protein PHDs->VHL enables binding VHL->HIF-1α_p Ubiquitination HIF-1α_h HIF-1α Nucleus Nucleus HIF-1α_h->Nucleus Stabilization & Translocation HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 Complex HIF-1 Complex Target Genes Target Genes (VEGF, etc.) HIF-1 Complex->Target Genes Transcriptional Activation Nucleus->HIF-1 Complex Dimerization Hypoxia Hypoxia cluster_hypoxia cluster_hypoxia Hypoxia->cluster_hypoxia Normoxia Normoxia cluster_normoxia cluster_normoxia Normoxia->cluster_normoxia

Caption: HIF-1α signaling under normoxic versus hypoxic conditions.

Activation and DNA Damage by Hypoxia-Activated Prodrugs

Evofosfamide is a prodrug that is selectively activated in hypoxic environments. Intracellular reductases reduce the 2-nitroimidazole trigger of evofosfamide, leading to the release of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[13] Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[2][14]

Evofosfamide Activation and DNA Damage Pathway Mechanism of Evofosfamide Action Evofosfamide Evofosfamide (TH-302) Reductases Intracellular Reductases Evofosfamide->Reductases Reduction (Hypoxia) Br-IPM Bromo-isophosphoramide mustard (Br-IPM) Reductases->Br-IPM Release DNA DNA Br-IPM->DNA DNA_damage DNA Cross-linking & Damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Hypoxia-activated pathway of Evofosfamide leading to DNA damage.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the preclinical evaluation of hypoxic cell sensitizers.

In Vitro Clonogenic Assay

The clonogenic assay is the gold standard for assessing the radiosensitizing effect of a compound on cancer cells in vitro.

Objective: To determine the sensitizer enhancement ratio (SER) of a hypoxic cell sensitizer.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hypoxic cell sensitizer compound

  • Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)

  • Radiation source (e.g., X-ray irradiator)

  • Culture dishes or flasks

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells into culture dishes and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of the hypoxic cell sensitizer for a predetermined time. Include a vehicle control group.

  • Induction of Hypoxia: Place the culture dishes in a hypoxia chamber for a specified duration to achieve the desired low oxygen level. A parallel set of dishes should be maintained under normoxic conditions.

  • Irradiation: Irradiate the cells with a range of radiation doses.

  • Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the dishes for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot the cell survival curves. The SER can be calculated from these curves.

In Vivo Tumor Model

In vivo tumor models are crucial for evaluating the efficacy and toxicity of hypoxic cell sensitizers in a more physiologically relevant setting.

Objective: To assess the effect of a hypoxic cell sensitizer on tumor growth delay in combination with radiotherapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line that forms solid tumors

  • Hypoxic cell sensitizer compound

  • Radiation source for small animal irradiation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a known number of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, sensitizer alone, radiation alone, sensitizer + radiation).

  • Treatment Administration: Administer the hypoxic cell sensitizer (e.g., via intraperitoneal injection) at a specified time before irradiation. Irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a specific volume compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential hypoxic cell sensitizer.

Experimental Workflow for Hypoxic Cell Sensitizer Evaluation Preclinical Evaluation Workflow Start Compound Identification In_Vitro In Vitro Screening (Clonogenic Assay, etc.) Start->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, Comet Assay, etc.) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Tumor Growth Delay) In_Vitro->In_Vivo Promising Candidates Mechanism->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity End Lead Candidate Selection Toxicity->End

Caption: A streamlined workflow for the preclinical assessment of hypoxic cell sensitizers.

Conclusion

Hypoxic cell sensitizers hold significant promise for improving the efficacy of cancer radiotherapy. A thorough understanding of their mechanisms of action, coupled with rigorous preclinical evaluation using standardized in vitro and in vivo models, is essential for the successful translation of these agents into the clinic. This technical guide provides a foundational framework for researchers and drug development professionals to explore and advance the potential of this important class of therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, standardized experimental protocols for determining its solubility in various pharmaceutical solvents and for assessing its stability under forced degradation conditions. These methodologies are based on established principles and regulatory guidelines, enabling researchers to generate reliable data for formulation development, analytical method validation, and stability assessment. The guide includes structured tables for data presentation and utilizes Graphviz diagrams to visualize experimental workflows, ensuring clarity and ease of use for laboratory professionals.

Introduction

This compound belongs to the nitroimidazole class of compounds, which are known for their diverse biological activities. The development of a stable and effective pharmaceutical formulation requires a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties, particularly its solubility and stability. This guide addresses the current information gap by providing a framework of established methodologies to systematically evaluate these critical parameters.

Compound Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁N₃O₄[1][2][3]
Molecular Weight 213.19 g/mol [4]
CAS Number 13230-22-3[4]
Predicted XLogP3 0.5[4]
Synthesis Note Synthesized by reacting 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.[3]
Crystallization Single crystals have been obtained from an ethanol/water (2:1) mixture.[3]

Solubility Assessment

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability. The following section details a standardized protocol for determining the equilibrium solubility of this compound in a range of common pharmaceutical solvents.

Recommended Solvents

The selection of solvents should cover a range of polarities to establish a comprehensive solubility profile. High-purity solvents are essential for reliable and reproducible results.[5]

Table 1: Proposed Solvents for Solubility Determination

Solvent ClassSolventRationale
Aqueous Purified WaterUniversal, non-toxic solvent.[6]
pH 1.2 Buffer (0.1 N HCl)Simulates gastric fluid.[7]
pH 4.5 Acetate BufferSimulates intestinal fluid.[7]
pH 6.8 Phosphate BufferSimulates intestinal fluid.[7]
Alcohols EthanolCommon co-solvent in formulations.[6]
IsopropanolUsed as a disinfectant and solvent.[6]
Ketones AcetoneGood solvent for many organic compounds.[6]
Esters Ethyl AcetateEffective solvent with moderate polarity.[6]
Aprotic Solvents AcetonitrileCommon mobile phase in HPLC.
Dimethyl Sulfoxide (DMSO)High dissolving power for poorly soluble compounds.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration/Centrifugation: To remove any suspended solid particles, either centrifuge the aliquot at high speed or filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

dot

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_data Data Reporting A Add excess API to solvent vials B Agitate at constant temperature (24-72h) A->B C Collect supernatant B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9][10] These studies also help in developing and validating stability-indicating analytical methods. The recommended extent of degradation is typically between 5-20%.[10][11]

General Protocol for Forced Degradation
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Subject the sample solutions to the stress conditions outlined below.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Specific Stress Conditions

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HClUp to 72 hours at room temp or 60°C
Base Hydrolysis 0.1 M NaOHUp to 72 hours at room temp or 60°C
Oxidative Degradation 3% H₂O₂Up to 24 hours at room temperature
Thermal Degradation 60°C - 80°C (in solid state and solution)Up to 7 days
Photolytic Degradation ICH-compliant light source (UV & visible)Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Experimental Protocols for Forced Degradation
  • Dissolve the compound in a small amount of a co-solvent (if necessary) and dilute with 0.1 M HCl or 0.1 M NaOH.

  • Store the solutions at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.

  • At various time points (e.g., 2, 8, 24, 48, 72 hours), withdraw aliquots, neutralize them, and analyze by HPLC.

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the degradation at different time intervals (e.g., 2, 8, 24 hours) by HPLC.

  • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Solution State: Prepare a solution of the compound and keep it in a controlled temperature oven.

  • Analyze samples at various time points.

  • Expose a solution of the compound and the solid compound to light from a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

dot

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start Prepare API Stock Solution A Acid Hydrolysis (HCl) Start->A B Base Hydrolysis (NaOH) Start->B C Oxidation (H₂O₂) Start->C D Thermal (Heat) Start->D E Photolytic (Light) Start->E F Neutralize (if applicable) A->F B->F G Analyze by Stability-Indicating HPLC C->G D->G E->G F->G H Compare with Unstressed Control G->H End Identify Degradation Products & Pathways H->End

Caption: General Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically RP-HPLC, that can separate the parent compound from its degradation products.

Key Method Development Considerations:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often required to resolve all peaks.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

dot

Stability_Indicating_Method_Logic A Is the parent peak well-resolved from degradant peaks? D Method is specific A->D Yes E Method is not specific A->E No B Adjust mobile phase composition/gradient B->A Re-inject stressed sample C Change column chemistry C->A Re-inject stressed sample E->B E->C

Caption: Logic for a Stability-Indicating HPLC Method.

Data Presentation

All quantitative data from the solubility and stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 3: Example Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)
Purified Water25Experimental Value
37Experimental Value
0.1 M HCl25Experimental Value
37Experimental Value
.........

Table 4: Example Stability Data Table (Forced Degradation)

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl (60°C)24Experimental ValueExperimental ValueExperimental Value
72Experimental ValueExperimental ValueExperimental Value
0.1 M NaOH (RT)24Experimental ValueExperimental ValueExperimental Value
...............

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the critical data needed for informed decisions in the drug development process. The provided methodologies, while standard in the pharmaceutical industry, offer a tailored approach for this specific compound of interest, ensuring a solid foundation for future formulation and analytical development.

References

CAS number and molecular weight of ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative of significant interest in medicinal chemistry and oncology. As a member of the nitroimidazole class of compounds, it is investigated primarily for its potential as a hypoxic cell radiosensitizer, an agent that enhances the efficacy of radiation therapy on tumors with low oxygen levels. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and putative mechanism of action, drawing upon data from the broader class of nitroimidazole compounds to contextualize its potential applications and experimental considerations.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a 2-methyl-4-nitroimidazole ring N-substituted with an ethyl acetate group. The nitro group is a key feature, rendering the molecule electron-deficient and susceptible to bioreduction under hypoxic conditions.

PropertyValueReference
CAS Number 13230-22-3[1]
Molecular Formula C₈H₁₁N₃O₄[1]
Molecular Weight 213.19 g/mol [1]
Melting Point 383–385 K (110-112 °C)[2]

Note: The molecular weight is also reported as 213.20 g/mol in crystallographic studies.[2][3]

Synthesis and Characterization

The synthesis of this compound is achieved through the N-alkylation of 2-methyl-4-nitroimidazole.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of the title compound has been reported as follows:

Materials:

  • 2-methyl-4-nitroimidazole

  • Ethyl 2-chloroacetate

  • Propionic acid

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

  • Ethanol

  • Water

Procedure: [2]

  • To a solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) in ethyl 2-chloroacetate (14.2 ml, 0.1 mol), add propionic acid (6.66 ml).

  • Reflux the mixture for 16 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Single crystals suitable for X-ray diffraction can be obtained by recrystallization from a 2:1 ethanol/water mixture.[2]

Mechanism of Action and Biological Activity

While specific biological data for this compound is limited, its mechanism of action can be inferred from the well-studied class of nitroimidazole-based radiosensitizers and antimicrobial agents.

Hypothesized Signaling Pathway: Radiosensitization

Nitroimidazoles function as prodrugs that are selectively activated in hypoxic environments, which are characteristic of solid tumors. The proposed mechanism involves the following steps:

  • Cellular Uptake: The compound passively diffuses into both healthy and cancerous cells.

  • Bioreduction in Hypoxic Cells: In low-oxygen environments, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) transfer an electron to the nitro group of the imidazole ring, forming a nitro radical anion.

  • Oxygen-dependent Futile Cycling: In healthy, oxygen-rich (normoxic) tissues, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, with the concomitant formation of superoxide. This "futile cycling" prevents the accumulation of toxic metabolites in normal tissues.

  • Formation of Cytotoxic Species: Under hypoxic conditions, the lack of oxygen allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive cytotoxic species such as nitroso and hydroxylamine derivatives.

  • Induction of Cellular Damage: These reactive intermediates can covalently bind to cellular macromolecules, including DNA, causing strand breaks and other lesions. This damage sensitizes the cancer cells to the lethal effects of ionizing radiation.

Nitroimidazole_Radiosensitization_Pathway cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell Norm_Compound Nitroimidazole (Prodrug) Norm_Radical Nitro Radical Anion Norm_Compound->Norm_Radical Reduction Norm_Radical->Norm_Compound Re-oxidation Superoxide Superoxide (O₂⁻) Norm_Radical->Superoxide e⁻ transfer O2_Norm O₂ Hyp_Compound Nitroimidazole (Prodrug) Hyp_Radical Nitro Radical Anion Hyp_Compound->Hyp_Radical Reduction by Nitroreductases Reactive_Species Reactive Nitroso/ Hydroxylamine Species Hyp_Radical->Reactive_Species Further Reduction (O₂ deficient) DNA_Damage DNA Adducts & Strand Breaks Reactive_Species->DNA_Damage Cell_Death Radiosensitization & Cell Death DNA_Damage->Cell_Death Entry->Norm_Compound Passive Diffusion Entry->Hyp_Compound Passive Diffusion

Fig. 1: Hypothesized mechanism of nitroimidazole radiosensitization.
Potential Antimicrobial Activity

The same mechanism of reductive activation underpins the antimicrobial activity of many nitroimidazoles (e.g., metronidazole) against anaerobic bacteria and certain protozoa. The low redox potential in these organisms allows for the reduction of the nitro group, leading to the generation of cytotoxic radicals that disrupt DNA and other essential macromolecules, resulting in cell death. While not specifically tested for this compound, this is a plausible area of biological activity.

Experimental Workflows

Based on its potential as a radiosensitizer, a typical workflow to evaluate the efficacy of this compound would involve both in vitro and in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A1 Tumor Cell Culture (e.g., HeLa, A549) A2 Induce Hypoxia (e.g., 1% O₂, GasPak) A1->A2 A3 Treat with Compound A2->A3 A4 Irradiation (Various Doses) A3->A4 A5 Assess Cell Viability (e.g., Clonogenic Assay, MTT) A4->A5 B1 Tumor Xenograft Model (e.g., Nude Mice) A5->B1 Promising Results B2 Compound Administration (e.g., i.p., Oral) B1->B2 B3 Tumor Irradiation B2->B3 B4 Monitor Tumor Growth and Animal Weight B3->B4 B5 Endpoint Analysis (Tumor Volume, Histology) B4->B5

References

Methodological & Application

Synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in medicinal chemistry and drug development. Nitroimidazole compounds are recognized for their potential as radiosensitizers, which can enhance the efficacy of radiation therapy in hypoxic tumor tissues.[1]

Reaction Scheme

The synthesis involves the N-alkylation of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.

Figure 1: General reaction scheme for the synthesis of this compound.

cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 2-Methyl-4-nitroimidazole P This compound R1->P + R2 Ethyl 2-chloroacetate R2->P C1 Propionic Acid C2 Reflux, 16h

Caption: Synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)Role
2-Methyl-4-nitroimidazoleC₄H₅N₃O₂127.102.110.01-Starting Material
Ethyl 2-chloroacetateC₄H₇ClO₂122.55-0.114.2Reagent/Solvent
Propionic AcidC₃H₆O₂74.08--6.66Catalyst

Table 2: Product Characterization

PropertyValue
Molecular FormulaC₈H₁₁N₃O₄
Molecular Weight213.19 g/mol
Melting Point383–385 K (110-112 °C)[1]
AppearanceSingle crystals
Crystal SystemOrthorhombic[2]
Space GroupP212121[1]

Note: The reaction yield was not specified in the reviewed literature.

Experimental Protocol

This protocol is based on a reported simple and efficient method for the synthesis of the title compound.[1]

Materials:

  • 2-methyl-4-nitroimidazole

  • Ethyl 2-chloroacetate

  • Propionic acid

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2.11 g (0.01 mol) of 2-methyl-4-nitroimidazole to 14.2 mL (0.1 mol) of ethyl 2-chloroacetate.[1]

  • Addition of Catalyst: To this mixture, add 6.66 mL of propionic acid.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours with stirring.[1]

  • Work-up: After 16 hours, cool the mixture to room temperature. Filter the mixture to remove any solid impurities.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess ethyl 2-chloroacetate and propionic acid.[1]

  • Purification: Purify the resulting residue by column chromatography on silica gel. Elute the column with a 1:1 mixture of ethyl acetate and petroleum ether.[1]

  • Crystallization: Obtain single crystals of the product by recrystallization from a 2:1 mixture of ethanol and water.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Experimental Workflow A 1. Mix Reactants & Catalyst (2-Methyl-4-nitroimidazole, Ethyl 2-chloroacetate, Propionic Acid) B 2. Reflux (16 hours) A->B C 3. Filtration B->C D 4. Concentration (Reduced Pressure) C->D E 5. Column Chromatography (Silica Gel, EtOAc/Petroleum Ether 1:1) D->E F 6. Recrystallization (Ethanol/Water 2:1) E->F G Final Product: This compound F->G

Caption: Step-by-step synthesis workflow.

Characterization Data

The synthesized compound can be characterized by various analytical techniques.

Crystallographic Data:

Detailed crystal structure data for this compound has been reported.[1][2] The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds.[1][3] The dihedral angle between the imidazole ring and the ethyl acetate plane is approximately 103.1°.[1][3]

Spectroscopic Data:

While the primary literature source for the protocol does not detail spectroscopic data, 13C NMR spectra for this compound are available in public databases such as PubChem.[4] Researchers should perform standard spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm the identity and purity of the synthesized product.

References

Application Notes and Protocols for Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Radiosensitization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a potential radiosensitizer in cancer research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in enhancing the effects of ionizing radiation on cancer cells, particularly under hypoxic conditions.

Introduction

This compound is a 2-nitroimidazole derivative with potential applications as a radiosensitizer.[1][2][3] The rationale for its use stems from the well-established role of the 2-nitroimidazole scaffold in sensitizing hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[4][5] Hypoxia, a common feature of solid tumors, is a major contributor to radioresistance.[5] Compounds like this compound are designed to be bioreductively activated under hypoxic conditions, leading to the formation of reactive species that can "fix" radiation-induced DNA damage, ultimately enhancing cell killing.[4]

Mechanism of Action

The radiosensitizing effect of 2-nitroimidazoles, such as this compound, is primarily attributed to their electron-affinic nature.[5] Under hypoxic conditions, the nitro group of the imidazole ring can be reduced by intracellular reductases to form a highly reactive nitro radical anion. This radical can then interact with and chemically modify radiation-induced DNA radicals, preventing their repair and leading to permanent, lethal DNA damage. This process mimics the role of molecular oxygen in "fixing" DNA damage, hence these compounds are often referred to as "oxygen mimetics".[4]

In well-oxygenated tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, rendering it less toxic and active. This differential activation in hypoxic versus normoxic environments provides a therapeutic window for selectively targeting radioresistant hypoxic tumor cells.

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro_Radical_Anion Nitroimidazole->Nitro_Radical_Anion Reduction Re-oxidation Re-oxidation Re-oxidation->Nitroimidazole Inactive Oxygen Oxygen Oxygen->Re-oxidation Nitro_Radical_Anion->Re-oxidation Nitroimidazole_h Nitroimidazole Nitro_Radical_Anion_h Nitro_Radical_Anion_h Nitroimidazole_h->Nitro_Radical_Anion_h Reduction DNA_Damage Radiation-induced DNA Radicals Fixed_Damage Lethal DNA Damage DNA_Damage->Fixed_Damage Nitro_Radical_Anion_h->Fixed_Damage Damage Fixation Ionizing_Radiation Ionizing_Radiation Ionizing_Radiation->DNA_Damage

Caption: Signaling pathway of 2-nitroimidazole radiosensitization.

Data Presentation

The following table summarizes representative quantitative data for 2-nitroimidazole radiosensitizers from in vitro clonogenic survival assays. The data for this compound is presented as a hypothetical example to guide expected outcomes. The Sensitizer Enhancement Ratio (SER) is a common metric used to quantify the radiosensitizing effect, calculated as the ratio of the radiation dose required to achieve a certain level of cell survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

CompoundCell LineHypoxic ConditionDrug Concentration (mM)Radiation Dose for 10% Survival (Gy) - ControlRadiation Dose for 10% Survival (Gy) - DrugSensitizer Enhancement Ratio (SER)Reference
Misonidazole V79Anoxia1010.04.02.5[6]
Etanidazole EMT6Hypoxia18.56.11.4[7]
Nimorazole FaDu<0.1% O₂17.85.21.5Adapted from[5]
This compound A549 1% O₂ 1 9.2 6.1 1.5 (Hypothetical) N/A
This compound A549 Normoxia 1 9.2 8.9 1.0 (Hypothetical) N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Radiosensitization Assay (Clonogenic Survival)

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Materials:

  • Cancer cell line of interest (e.g., A549, FaDu, HCT116)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.5% w/v in 50% methanol)

  • Incubator (37°C, 5% CO₂)

  • Hypoxia chamber or incubator

  • Irradiator (X-ray or gamma-ray source)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed a calculated number of cells into 6-well plates to obtain approximately 50-100 colonies per well at the end of the experiment. The number of cells to seed will vary depending on the cell line and radiation dose.

    • Allow cells to attach overnight in a standard incubator.

  • Induction of Hypoxia and Drug Treatment:

    • For hypoxic conditions, transfer the plates to a hypoxia chamber or incubator (e.g., 1% O₂) for a sufficient time to achieve hypoxia (typically 4-6 hours).

    • Prepare a stock solution of this compound in the appropriate vehicle.

    • Add the compound or vehicle control to the appropriate wells at the desired final concentration.

    • Incubate for a predetermined time (e.g., 2-4 hours) under hypoxic or normoxic conditions.

  • Irradiation:

    • Transport the plates to the irradiator. For hypoxic samples, maintain hypoxia during transport and irradiation if possible.

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation:

    • After irradiation, replace the drug-containing medium with fresh complete medium.

    • Return the plates to a standard incubator and culture for 10-14 days, or until colonies are visible.

  • Staining and Colony Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) for the non-irradiated control.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)).

    • Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate cell survival curves.

    • Determine the Sensitizer Enhancement Ratio (SER) from the survival curves.

Protocol 2: Western Blot for HIF-1α Expression

This protocol is used to confirm the induction of a hypoxic state in the cells by detecting the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.

Materials:

  • Cell lysates from normoxic and hypoxic conditions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation:

    • After hypoxic or normoxic incubation, place the cell culture plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Perform densitometric analysis to quantify relative protein expression.

Protocol 3: Immunofluorescence for γ-H2AX Foci Formation

This assay quantifies DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or chamber slides and allow them to attach.

    • Treat the cells with this compound and/or radiation as described in Protocol 1.

    • Fix the cells at various time points after irradiation (e.g., 30 minutes, 24 hours) with 4% PFA for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS.

    • Block with blocking solution for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Count the number of γ-H2AX foci per nucleus in a significant number of cells (e.g., 50-100 cells per condition).

    • Compare the number of foci between different treatment groups.

G cluster_workflow Experimental Workflow A Seed Cells in 6-well Plates B Overnight Incubation (37°C, 5% CO₂) A->B C Induce Hypoxia (e.g., 1% O₂) and Add Compound B->C D Incubate (2-4 hours) C->D E Irradiate (0-8 Gy) D->E F Replace with Fresh Medium E->F G Incubate (10-14 days) F->G H Fix and Stain Colonies (Crystal Violet) G->H I Count Colonies and Calculate Surviving Fraction H->I J Generate Survival Curves and Determine SER I->J

Caption: Workflow for the in vitro clonogenic survival assay.

References

Application Notes and Protocols for Evaluating the Efficacy of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative with potential therapeutic applications against parasitic diseases. This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound, primarily focusing on a murine model of cutaneous leishmaniasis. Nitroimidazoles are a class of antimicrobial agents that require reductive activation of their nitro group to exert their cytotoxic effects, a process often mediated by parasite-specific nitroreductases.

Recommended Animal Model: Murine Model of Cutaneous Leishmaniasis

The BALB/c mouse model of cutaneous leishmaniasis (CL) is a well-established and widely used model for studying the efficacy of anti-leishmanial drug candidates. These mice are highly susceptible to Leishmania major infection, developing reproducible cutaneous lesions that allow for the quantitative assessment of treatment efficacy.

Table 1: Key Parameters of the Murine Model for Cutaneous Leishmaniasis

ParameterDescription
Animal Strain BALB/c mice
Age/Sex Female, 6-8 weeks old
Pathogen Leishmania major (e.g., strain MHOM/SU/73/5-ASKH)
Infection Route Subcutaneous (s.c.) injection
Inoculum 2 x 10^6 stationary-phase promastigotes in a small volume (e.g., 50 µL)
Site of Infection Footpad or base of the tail
Primary Efficacy Endpoints Lesion size (diameter or volume), Parasite load in the lesion and draining lymph nodes
Secondary Efficacy Endpoints Splenomegaly, Systemic parasite dissemination

Experimental Protocols

Leishmania major Culture and Preparation of Inoculum
  • Culture Leishmania major promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 25°C.

  • Harvest promastigotes during the stationary phase of growth (typically 5-7 days post-inoculation).

  • Wash the parasites twice with sterile phosphate-buffered saline (PBS) by centrifugation.

  • Resuspend the parasite pellet in sterile PBS and adjust the concentration to 4 x 10^7 promastigotes/mL.

Infection of BALB/c Mice
  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 50 µL of the parasite suspension (containing 2 x 10^6 promastigotes) subcutaneously into the designated site (e.g., the right hind footpad).

  • Allow the infection to establish for a period of 3-4 weeks, or until measurable lesions develop.

Treatment with this compound
  • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a mixture of DMSO and Tween 80 in sterile water.

  • Based on studies with analogous nitroimidazole compounds, a starting dose of 50 mg/kg administered once daily for 10 consecutive days can be proposed.[1][2] Dose-ranging studies are recommended to determine the optimal therapeutic dose.

  • Divide the infected mice into the following groups:

    • Vehicle Control: Receives the vehicle only.

    • Test Compound: Receives this compound at various doses.

    • Positive Control: Receives a standard anti-leishmanial drug (e.g., miltefosine).

  • Administer the treatment according to the defined schedule.

Efficacy Assessment
  • Lesion Size Measurement:

    • Measure the diameter of the footpad lesion weekly using a digital caliper.

    • Calculate the lesion size as the difference in thickness between the infected and uninfected contralateral footpad.

  • Parasite Load Quantification:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected footpad and the draining lymph node.

    • Homogenize the tissues in a suitable buffer.

    • Quantify the parasite load using one of the following methods:

      • Limiting Dilution Assay (LDA): A culture-based method to determine the number of viable parasites.

      • Quantitative PCR (qPCR): A molecular method to quantify parasite DNA.

Table 2: Representative Efficacy Data for a Nitroimidazole Derivative (DNDI-0690) in a Murine CL Model [1][2][3]

Treatment GroupDoseAdministration RouteParasite Load Reduction (vs. Vehicle)
DNDI-069050 mg/kgOral~100-fold
Miltefosine (Positive Control)20 mg/kgOral>90%

Proposed Mechanism of Action

The anti-leishmanial activity of nitroimidazoles is dependent on the reduction of the nitro group, a reaction catalyzed by a type I nitroreductase (NTR) found in the parasite.[4] This enzymatic reduction generates cytotoxic metabolites, such as unsaturated open-chain nitriles, which are responsible for the parasite-killing effect. Mammalian cells lack this specific type of NTR, providing a degree of selectivity for the drug.

G cluster_parasite Leishmania Parasite cluster_host Host Cell Prodrug Ethyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate (Inactive Prodrug) NTR Parasite Nitroreductase (NTR) Prodrug->NTR Enzymatic Reduction ActivatedMetabolite Cytotoxic Metabolites (e.g., open-chain nitriles) NTR->ActivatedMetabolite Generates CellDeath Parasite Cell Death ActivatedMetabolite->CellDeath Induces Prodrug_host Ethyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate NoNTR Lacks specific NTR Prodrug_host->NoNTR Prodrug_outside Drug Administration Prodrug_outside->Prodrug Prodrug_outside->Prodrug_host

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines the key steps in the in vivo evaluation of this compound.

G start Start culture Culture Leishmania major (promastigotes) start->culture infect Infect BALB/c Mice (subcutaneous injection) culture->infect lesion Lesion Development (3-4 weeks) infect->lesion group Group Allocation (Vehicle, Test, Positive Control) lesion->group treat Administer Treatment (e.g., 10 days) group->treat monitor Monitor Lesion Size Weekly treat->monitor euthanize Euthanize and Collect Tissues treat->euthanize End of treatment monitor->euthanize End of study parasite Quantify Parasite Load (LDA or qPCR) euthanize->parasite analyze Data Analysis and Efficacy Determination parasite->analyze end End analyze->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for the Quantification of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative with potential applications as a radiosensitizer, enhancing the efficacy of radiation therapy in hypoxic tumors.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides detailed protocols for the quantitative analysis of this compound in biological samples. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and robustness for analyzing small molecules in complex biological fluids. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established bioanalytical principles for similar molecules and provide a strong foundation for method development and validation.

Quantitative Data Summary

As no established and validated public data for the quantification of this compound in biological samples was found, the following table outlines the target analytical performance characteristics for a newly developed LC-MS/MS method. These values are typical for bioanalytical assays and should be used as benchmarks during method validation.

Table 1: Target Quantitative Performance for LC-MS/MS Method

ParameterTarget Value
Lower Limit of Quantification (LLOQ)≤ 1 ng/mL
Upper Limit of Quantification (ULOQ)≥ 1000 ng/mL
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Recovery> 60% and consistent
Matrix EffectCV ≤ 15%

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol details a robust method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., Ethyl 2-(2-methyl-d3-4-nitro-1H-imidazol-1-yl)acetate-d5 (custom synthesis recommended) or a structurally similar compound.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

  • Data acquisition and processing software

3. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of the IS in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL). QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      Time (min) %B
      0.0 10
      2.5 90
      3.0 90
      3.1 10

      | 5.0 | 10 |

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Predicted Precursor Ion (M+H)⁺: m/z 214.1 (based on C₈H₁₁N₃O₄ with a molecular weight of 213.19 g/mol )[3]

    • Predicted Product Ions: To be determined by infusing the reference standard and performing a product ion scan. Likely fragments would result from the loss of the ethyl acetate group or parts thereof.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: 214.1 → [Predicted product ion 1], 214.1 → [Predicted product ion 2]

      • Internal Standard: To be determined based on the IS structure.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

6. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 300 µL IS in Acetonitrile plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.

validation_logic method_dev Method Development validation Method Validation method_dev->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability routine_use Routine Sample Analysis selectivity->routine_use linearity->routine_use accuracy->routine_use precision->routine_use recovery->routine_use matrix_effect->routine_use stability->routine_use

Caption: Bioanalytical Method Validation Parameters.

References

Application Notes & Protocols for the In-Vivo Formulation of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative with potential therapeutic applications, likely sharing mechanisms with other compounds in its class which are used as antimicrobial agents and radiosensitizers in cancer therapy.[1] Effective in vivo studies are crucial to evaluate its efficacy and safety profile. A key challenge in the preclinical development of many new chemical entities, including nitroimidazole derivatives, is their poor aqueous solubility, which can lead to low and variable bioavailability.[2][3]

These application notes provide detailed protocols for the formulation of this compound for in vivo studies in animal models. The protocols are designed to address potential poor solubility and enhance bioavailability, ensuring reliable and reproducible results. The information is based on established formulation strategies for poorly water-soluble drugs.[2][3][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are critical for formulation development.

PropertyValueReference
Molecular FormulaC₈H₁₁N₃O₄[5]
Molecular Weight213.20 g/mol [5]
AppearanceCrystalline solid[5][6]
Melting Point383–385 K (110-112 °C)[6]
SolubilityLikely poorly soluble in water, with better solubility in organic solvents. The ester moiety may improve lipid solubility.[7]Inferred

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies.[2][3][4] The choice of formulation will depend on the route of administration, the required dose, and the specific animal model.

Common strategies include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (often aqueous) with a water-miscible organic solvent to increase the drug's solubility.[4]

  • Surfactant-based Formulations (Micellar Solutions): Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[4][8]

  • Lipid-based Formulations: Dissolving the compound in oils or lipidic excipients, which can enhance absorption through the gastrointestinal tract.[4][9]

  • Inclusion Complexes with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[2][4][8]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for oral and parenteral administration in preclinical animal studies. It is essential to use pharmaceutical-grade excipients whenever possible and to prepare sterile formulations for parenteral routes.[10][11]

Protocol 1: Co-solvent Formulation for Oral or Parenteral Administration

This protocol is suitable for initial screening studies where a simple solution is desired.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl), sterile for injection

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal amount of DMSO. For example, start with a 10:1 ratio of DMSO to the final desired volume.

  • Addition of Co-solvent: Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Dilution: Slowly add the saline to the organic solution while vortexing to prevent precipitation.

  • Sterilization (for parenteral use): For injectable formulations, pass the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[10]

  • Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and expiration date. Store as per stability data, typically at 2-8°C for short-term use.[10][11]

Quantitative Data Summary (Example):

ComponentPercentage by VolumePurpose
DMSO10%Solubilizing agent
PEG 40040%Co-solvent, viscosity modifier
Saline (0.9%)50%Vehicle
Protocol 2: Surfactant-based Formulation (Micellar Solution) for Oral Administration

This approach is beneficial for enhancing the solubility and potentially the absorption of the compound.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80) or Cremophor® EL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Surfactant Addition: Add a predetermined amount of Polysorbate 80 (e.g., 10-20% of the final volume) to the compound.

  • Mixing: Gently heat the mixture (e.g., to 40°C) and vortex until the compound is fully dispersed in the surfactant.

  • Aqueous Phase Addition: Slowly add the PBS to the mixture while continuously stirring to form a clear micellar solution.

  • Final Volume Adjustment: Adjust the final volume with PBS.

  • Labeling and Storage: Label and store the formulation appropriately.

Quantitative Data Summary (Example):

ComponentConcentration/PercentagePurpose
This compoundTarget concentration (e.g., 10 mg/mL)Active Pharmaceutical Ingredient
Polysorbate 8015% (v/v)Surfactant, solubilizer
PBS (pH 7.4)q.s. to 100%Aqueous vehicle

Quality Control

Before administration, all formulations should be visually inspected for clarity, color, and precipitation.[10] For parenteral formulations, sterility and pH should be confirmed to be within an acceptable range for the animal species.

Visualization of Workflows

Diagram 1: General Workflow for Formulation Preparation

G cluster_prep Preparation Phase cluster_admin Administration Phase weigh 1. Weigh API and Excipients dissolve 2. Dissolve/Disperse API in Vehicle/Solvent weigh->dissolve mix 3. Mix and Homogenize dissolve->mix qc 4. Quality Control (Visual Inspection, pH) mix->qc sterilize 5. Sterilization (for parenteral) qc->sterilize If parenteral administer 6. Administer to Animal Model qc->administer If oral sterilize->administer observe 7. Post-administration Monitoring administer->observe

Caption: General workflow for preparing and administering an in vivo formulation.

Diagram 2: Decision Tree for Formulation Strategy Selection

G cluster_oral Oral Formulation Options cluster_parenteral Parenteral Formulation Options start Poorly Soluble Compound: This compound route Route of Administration? start->route oral Oral route->oral Oral parenteral Parenteral route->parenteral Parenteral oral_co_solvent Co-solvent System oral->oral_co_solvent oral_surfactant Micellar Solution oral->oral_surfactant oral_lipid Lipid-based Formulation oral->oral_lipid oral_cd Cyclodextrin Complex oral->oral_cd parenteral_co_solvent Co-solvent System (Sterile) parenteral->parenteral_co_solvent parenteral_cd Cyclodextrin Complex (Sterile) parenteral->parenteral_cd

Caption: Decision tree for selecting a suitable formulation strategy.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate formulation that ensures adequate exposure in the test system. The protocols provided here offer a starting point for developing formulations for this compound. It is crucial to characterize each formulation for stability and suitability for the intended route of administration. Further optimization may be required based on the specific experimental needs and the observed pharmacokinetic profile of the compound. Always adhere to institutional guidelines for animal welfare and the use of non-pharmaceutical grade substances in research.[10][12]

References

Application Notes and Protocols: Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a strategic building block in the synthesis of complex organic molecules, particularly those with potential therapeutic or diagnostic applications. The inherent reactivity of both the nitro group and the ester functionality allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery.

Introduction

This compound is a nitroimidazole derivative that serves as a key intermediate in the synthesis of a variety of bioactive compounds. Nitroimidazole derivatives are of significant interest due to their tendency to accumulate in hypoxic regions, making them candidates for radiosensitizers and hypoxia imaging agents.[1] The ethyl acetate side chain provides a convenient handle for further molecular elaboration through hydrolysis and subsequent amide bond formation, while the nitro group can be reduced to an amino group, opening up another avenue for derivatization.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of the title compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₁N₃O₄[2]
Molecular Weight213.20 g/mol [2]
Melting Point383–385 K[2]
AppearanceWhite solid[1]

The synthesis of this compound is achieved through the N-alkylation of 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-methyl-4-nitroimidazole

  • Ethyl 2-chloroacetate

  • Propionic acid

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-methyl-4-nitroimidazole (2.11 g, 0.01 mol) in ethyl 2-chloroacetate (14.2 ml, 0.1 mol), add propionic acid (6.66 ml).

  • Reflux the mixture for 16 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:1) as the eluent.

  • Recrystallize the purified product from an ethanol/water (2:1) mixture to obtain single crystals.

Expected Yield: Not explicitly stated in the reference, but this method is described as simple and efficient.[1]

Applications in Organic Synthesis

This compound is a versatile precursor for a range of more complex molecules. The primary transformations involve the hydrolysis of the ester to the corresponding carboxylic acid, reduction of the nitro group to an amine, and subsequent derivatization of these functional groups.

Hydrolysis to 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives. A general procedure can be adapted from the deprotection of a similar tert-butyl ester.[1]

Amide Bond Formation

The resulting carboxylic acid can be coupled with a variety of amines to form amide bonds, leading to a diverse library of compounds with potential biological activities. This is a common strategy in the development of new therapeutic agents. For instance, a similar 2-nitroimidazole acetic acid derivative has been used to synthesize a NOTA-chelated compound for hypoxia imaging.[1][3]

Application Example: Synthesis of a Precursor for a Hypoxia Imaging Agent

The following workflow illustrates the conversion of a 2-nitroimidazole acetic acid derivative into an amide-linked chelator for radiolabeling, a strategy directly applicable to the derivative of our title compound.

G cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Radiolabeling start Ethyl 2-(2-methyl-4-nitro-1H- imidazol-1-yl)acetate acid 2-(2-methyl-4-nitro-1H- imidazol-1-yl)acetic acid start->acid Acid/Base Hydrolysis product Amide-linked Nitroimidazole-Chelator Conjugate acid->product Coupling Agent (e.g., EDC) amine Amine-functionalized Chelator (e.g., NOTA derivative) amine->product final_product Radiolabeled Hypoxia Imaging Agent product->final_product Chelation radioisotope Radioisotope (e.g., Al¹⁸F) radioisotope->final_product

Caption: Synthetic workflow for a hypoxia imaging agent.

Reduction of the Nitro Group

The nitro group on the imidazole ring can be selectively reduced to an amino group, providing another site for derivatization. This transformation is crucial for creating analogues of bioactive molecules and for structure-activity relationship (SAR) studies. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing agents like tin(II) chloride (SnCl₂).

Biological Relevance and Signaling Pathway

Nitroimidazole derivatives, such as those synthesized from this compound, are particularly relevant in the context of cancer therapy and diagnostics due to their ability to selectively target hypoxic tumor cells.

Under normal oxygen conditions (normoxia), the nitro group of a nitroimidazole compound undergoes a one-electron reduction, but is rapidly re-oxidized, preventing its accumulation. However, in the low-oxygen environment of a tumor (hypoxia), the nitro group is further reduced to reactive intermediates that can covalently bind to cellular macromolecules. This selective trapping in hypoxic cells is the basis for their use as hypoxia-selective cytotoxins, radiosensitizers, and imaging agents.

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions A Nitroimidazole (R-NO₂) B Radical Anion (R-NO₂⁻) A->B 1e⁻ reduction C Re-oxidation B->C O₂ C->A D Nitroimidazole (R-NO₂) E Radical Anion (R-NO₂⁻) D->E 1e⁻ reduction F Further Reduction Products E->F Further reduction G Covalent Binding to Macromolecules F->G

Caption: Mechanism of hypoxia-selective activation.

Detailed Experimental Protocols for Derivatization

The following are representative protocols for the key transformations of this compound, adapted from literature procedures for similar compounds.

Protocol: Hydrolysis of Ethyl Ester to Carboxylic Acid (Adapted from[1])

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Water

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve this compound in a mixture of CH₂Cl₂ and TFA.

  • Stir the solution at room temperature for 3.5 hours.

  • Concentrate the reaction mixture to dryness in vacuo.

  • Treat the residue with diethyl ether and decant the ether layer.

  • Dissolve the residue in water and wash with CHCl₃.

  • Concentrate the aqueous layer to dryness in vacuo to obtain 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.

Quantitative Data (Example from a similar compound): Yields for this type of deprotection are typically high, for instance, 90% for a similar tert-butyl ester deprotection.[1]

Protocol: Amide Coupling with an Amine (Adapted from[1])

Materials:

  • 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

  • Amine of interest (e.g., an amine-functionalized chelator)

  • Potassium carbonate (K₂CO₃)

  • Dry acetonitrile

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • To a mixture of the desired amine and potassium carbonate in dry acetonitrile, add a solution of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid (activated as an acyl chloride or using a coupling agent) in dry acetonitrile dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Filter the mixture and evaporate the filtrate.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., CH₂Cl₂/MeOH, 9:1).

Quantitative Data (Example from a similar compound): A 32% yield was reported for the coupling of a similar carboxylic acid with a complex amine.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in its straightforward synthesis and the potential for diverse chemical modifications at both the ester and nitro functionalities. These transformations provide access to a wide range of complex molecules, including potential therapeutic and diagnostic agents, particularly in the field of oncology for targeting hypoxic tumors. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug development to harness the synthetic potential of this important intermediate.

References

Application Notes and Protocols for Hypoxia-Activated Drug Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies involving hypoxia-activated drugs. It is intended to guide researchers in establishing robust in vitro and in vivo models to evaluate the efficacy and mechanism of action of these targeted therapeutics.

Introduction to Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, a condition known as hypoxia.[1][2][3][4][5] This hypoxic microenvironment is associated with resistance to conventional cancer therapies, including radiation and chemotherapy, and is linked to more aggressive tumor phenotypes and poorer patient prognosis.[2][3][4][6] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to specifically target these hypoxic tumor cells.[2][7][8] These compounds are inactive prodrugs that undergo bioreductive activation under hypoxic conditions, releasing a cytotoxic agent that can kill cancer cells.[2][8] This targeted approach aims to increase therapeutic efficacy while minimizing toxicity to well-oxygenated, healthy tissues.[9]

The activation of HAPs is often dependent on the cellular response to low oxygen, which is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[10][11][12][13] The HIF-1 complex, a heterodimer of HIF-1α and HIF-1β, is a master regulator of the hypoxic response, controlling the expression of genes involved in angiogenesis, metabolism, and cell survival.[10][11][12][13][14]

Key Experimental Considerations

A successful study of hypoxia-activated drugs requires careful consideration of the experimental models and assays employed. Key aspects include:

  • Induction and Verification of Hypoxia: Establishing and confirming a controlled hypoxic environment is critical for both in vitro and in vivo experiments.

  • Cell Line Selection: The choice of cancer cell lines should be based on their relevance to the cancer type of interest and their known response to hypoxia.

  • Drug Concentration and Exposure Time: Optimization of drug concentration and duration of exposure under both normoxic and hypoxic conditions is essential to determine the hypoxia-specific effects.

  • Appropriate Endpoints: A variety of assays should be used to assess the drug's impact on cell viability, proliferation, apoptosis, and target engagement.

Data Presentation: Quantitative Summary Tables

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide examples of how to structure key experimental parameters.

Table 1: In Vitro Hypoxia Induction and Verification

ParameterTypical Range/MethodPurpose
Oxygen Concentration 0.1% - 2% O₂To mimic tumor hypoxia.
Hypoxia Induction Method Hypoxia chamber (gas mixture: 5% CO₂, 95% N₂ with desired O₂), Chemical induction (e.g., Cobalt Chloride (CoCl₂), Dimethyloxalylglycine (DMOG))To create a low-oxygen environment for cell culture.
Duration of Hypoxia 6 - 72 hoursTo allow for cellular adaptation and drug activation.
Hypoxia Verification HIF-1α stabilization (Western Blot, ICC/IHC), Pimonidazole or EF5 staining, Hypoxia-responsive element (HRE) reporter assays, Fluorescent hypoxia probes (e.g., BioTracker 520 Green Hypoxia Dye)To confirm the establishment of a hypoxic state in the experimental model.[1]

Table 2: Cell-Based Assays for Drug Efficacy

AssayPrincipleTypical ReadoutPurpose
Cell Viability Measures metabolic activity or membrane integrity.Absorbance (MTT, SRB), Fluorescence (Resazurin), Luminescence (ATP assay), Dye exclusion (Trypan Blue)To assess the cytotoxic effect of the drug. Note: Assays dependent on mitochondrial activity (like MTT) may be less suitable for hypoxic conditions.[15]
Cell Proliferation Measures the increase in cell number over time.Fluorescence (CFSE dye dilution), Cell countingTo determine the drug's effect on cell division.[16]
Apoptosis Detects markers of programmed cell death.Fluorescence (Annexin V/PI staining, Caspase activity assays), Western blot (cleaved PARP, cleaved Caspase-3)To elucidate the mechanism of cell death induced by the drug.[17]
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle.DNA content (Propidium Iodide staining followed by flow cytometry)To investigate if the drug induces cell cycle arrest.[18][19][20]
Clonogenic Assay Measures the ability of a single cell to form a colony.Colony countTo assess the long-term survival and reproductive integrity of cells after drug treatment.

Table 3: In Vivo Models and Endpoints

ParameterModel/MethodTypical ReadoutPurpose
Tumor Model Subcutaneous xenografts, Orthotopic xenograftsTumor volume, Animal survivalTo evaluate the anti-tumor efficacy of the drug in a living organism.[21][22][23]
Hypoxia Induction Natural tumor growth, Femoral artery ligationPimonidazole or EF5 staining in tumor sections, Imaging techniques (e.g., PET with hypoxia tracers)To create and verify hypoxic regions within the tumor in vivo.[21][24]
Drug Administration Intravenous (IV), Intraperitoneal (IP), Oral (PO)Pharmacokinetic analysis of drug and metabolite levels in plasma and tumor tissueTo determine the optimal route and schedule of drug delivery.
Efficacy Endpoints Tumor growth inhibition, Tumor regression, Increased survival timeMeasurement of tumor size, Kaplan-Meier survival curvesTo quantify the therapeutic benefit of the drug.
Target Engagement Immunohistochemistry (IHC) or Immunofluorescence (IF) for hypoxia markers (HIF-1α, CAIX), Western blot of tumor lysatesStaining intensity and localization, Protein expression levelsTo confirm the drug's mechanism of action in the tumor microenvironment.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of hypoxia-activated drugs.

Protocol 1: In Vitro Cell Viability Assay under Hypoxia

This protocol describes how to assess the viability of cancer cells treated with a hypoxia-activated drug using a Crystal Violet assay, which is suitable for hypoxic conditions.[15]

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Hypoxia-activated prodrug

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Methanol

  • 33% Acetic Acid

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight under normoxic conditions (21% O₂, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of the hypoxia-activated drug in complete medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only controls.

  • Induction of Hypoxia: Place one set of plates in a hypoxia chamber (e.g., 1% O₂) and another set in a normoxic incubator. If using a chemical inducer, add it to the medium at the appropriate concentration.

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).

  • Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the wells with water until the water runs clear.

    • Air dry the plates completely.

  • Quantification:

    • Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.

    • Incubate for 15 minutes at room temperature on a shaker.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control under both normoxic and hypoxic conditions.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels by Western blot to confirm the induction of a hypoxic response in cultured cells.

Materials:

  • Cells cultured under normoxic and hypoxic conditions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After hypoxic exposure, immediately place the cell culture plates on ice.

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each plate and scrape the cells.

    • Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

Protocol 3: Immunofluorescence Staining for Hypoxia Markers in Tissue

This protocol outlines the procedure for detecting hypoxia in tumor tissue sections using an antibody against a hypoxia marker, such as HIF-1α or pimonidazole adducts.[3][25][26][27]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody (e.g., anti-HIF-1α or anti-pimonidazole)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath according to standard protocols.

    • Allow slides to cool to room temperature.

  • Permeabilization:

    • Wash slides with PBS.

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Apply the secondary antibody to the sections and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash slides three times for 5 minutes each with PBST, protected from light.

  • Counterstaining:

    • Incubate slides with DAPI solution for 5 minutes to stain the nuclei.

    • Rinse with PBS.

  • Mounting:

    • Mount a coverslip onto the slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope with appropriate filters.

Visualization of Pathways and Workflows

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

HIF1a_Signaling_Pathway cluster_nucleus Normoxia Normoxia (O2 present) PHDs PHDs Normoxia->PHDs Activates Hypoxia Hypoxia (O2 absent) Hypoxia->PHDs Inhibits HIF1a HIF-1α VHL VHL HIF1a->VHL Binds Nucleus Nucleus HIF1a->Nucleus Translocates to HIF1a_n HIF-1α PHDs->HIF1a Hydroxylates Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome Targets for Proteasome->HIF1a HIF1b HIF-1β (ARNT) HIF1b_n HIF-1β HIF1_complex HIF-1 Complex HRE HRE (Hypoxia Response Element) Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Promotes HIF1_complex_n HIF-1 Complex HIF1a_n->HIF1_complex_n HIF1b_n->HIF1_complex_n HIF1_complex_n->HRE Binds to

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

HAP_Activation_Workflow Start Start: In Vitro/In Vivo Model Induce_Hypoxia Induce Hypoxia (e.g., 1% O2 or Tumor Growth) Start->Induce_Hypoxia Normoxia_Control Normoxia Control (21% O2) Start->Normoxia_Control Add_HAP Administer Hypoxia-Activated Prodrug (HAP) Induce_Hypoxia->Add_HAP Normoxia_Control->Add_HAP Incubate Incubate/Treat for Defined Period Add_HAP->Incubate HAP_Activation Hypoxic Environment: Bioreductive Activation of HAP Incubate->HAP_Activation Hypoxia No_Activation Normoxic Environment: HAP remains inactive Incubate->No_Activation Normoxia Cytotoxic_Drug Release of Cytotoxic Drug HAP_Activation->Cytotoxic_Drug Measure_Endpoints Measure Endpoints No_Activation->Measure_Endpoints Cytotoxic_Drug->Measure_Endpoints Viability Cell Viability/ Tumor Growth Measure_Endpoints->Viability Apoptosis Apoptosis/ Cell Cycle Measure_Endpoints->Apoptosis Target_Engagement Target Engagement/ Biomarker Expression Measure_Endpoints->Target_Engagement Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis Target_Engagement->Analysis

Caption: General experimental workflow for evaluating a hypoxia-activated prodrug.

References

Techniques for Measuring Cellular Upt.ake of Nitroimidazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a class of drugs that are selectively activated under hypoxic (low oxygen) conditions, making them valuable tools for targeting hypoxic tumor cells, which are often resistant to conventional therapies. The efficacy of these compounds is critically dependent on their uptake into and retention within target cells. Therefore, accurate measurement of cellular uptake is essential for the development and evaluation of new nitroimidazole-based drugs and diagnostic agents.

This document provides detailed application notes and protocols for several key techniques used to measure the cellular uptake of nitroimidazole compounds. It is intended to guide researchers in selecting and implementing the most appropriate methods for their specific research needs.

Bioreductive Activation of Nitroimidazoles

The selective accumulation of nitroimidazoles in hypoxic cells is driven by a process called bioreductive activation. Under low oxygen conditions, intracellular nitroreductase enzymes reduce the nitro group of the nitroimidazole compound. This reduction process is reversible in the presence of oxygen. However, under hypoxic conditions, the reduction proceeds to form reactive intermediates that can covalently bind to intracellular macromolecules, effectively trapping the compound within the cell. This process is central to both the cytotoxic and imaging applications of nitroimidazoles.

Bioreductive_Activation cluster_cell Cell Membrane cluster_hypoxia Hypoxic Conditions cluster_normoxia Normoxic Conditions Nitroimidazole Nitroimidazole Nitroimidazole_intracellular Nitroimidazole (intracellular) Nitroimidazole->Nitroimidazole_intracellular Passive Diffusion Nitroreductase Nitroreductase Nitroimidazole_intracellular->Nitroreductase Substrate Reduced_Intermediate Reactive Intermediate Nitroreductase->Reduced_Intermediate Reduction (e-) Macromolecules Cellular Macromolecules Reduced_Intermediate->Macromolecules Covalent Binding Oxygen O2 Reduced_Intermediate->Oxygen Oxidation Macromolecule_Adduct Covalent Adducts (Trapped) Macromolecules->Macromolecule_Adduct Reoxidized_Nitroimidazole Nitroimidazole (re-oxidized) Oxygen->Reoxidized_Nitroimidazole Reoxidized_Nitroimidazole->Nitroimidazole Reoxidized_Nitroimidazole->Nitroimidazole_intracellular Reversible

Bioreductive activation of nitroimidazoles under hypoxic versus normoxic conditions.

Quantitative Analysis of Cellular Uptake

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and highly sensitive technique for the quantitative analysis of small molecules. It is considered a gold standard for accurately measuring the intracellular concentration of nitroimidazole compounds and their metabolites.[1][2][3][4]

Application Note: This method is ideal for studies requiring high specificity and the ability to distinguish between the parent drug and its metabolites. It is suitable for analyzing uptake in both cell culture and tissue samples. The sample preparation involves cell lysis and extraction of the compounds of interest.

Experimental Workflow:

LCMS_Workflow Cell_Culture 1. Cell Culture & Treatment (Nitroimidazole Incubation) Cell_Harvesting 2. Cell Harvesting & Washing Cell_Culture->Cell_Harvesting Cell_Lysis 3. Cell Lysis (e.g., Sonication, RIPA buffer) Cell_Harvesting->Cell_Lysis Extraction 4. Protein Precipitation & Extraction (e.g., Acetonitrile) Cell_Lysis->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection LCMS_Analysis 7. LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis 8. Data Analysis & Quantification LCMS_Analysis->Data_Analysis

A typical experimental workflow for LC-MS analysis of nitroimidazole uptake.

Protocol: Quantification of Intracellular Nitroimidazoles by LC-MS/MS

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate cells with the desired concentration of the nitroimidazole compound for the specified time under normoxic (21% O₂) or hypoxic (<1% O₂) conditions.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

    • Harvest the cells by trypsinization or by scraping.

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS. Take an aliquot for cell counting.

  • Sample Preparation:

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Lyse the cell pellet by adding a specific volume of a lysis buffer (e.g., RIPA buffer) or by sonication in an appropriate solvent like acetonitrile/water.

    • Add an internal standard to each sample for accurate quantification.

    • Precipitate proteins by adding a threefold excess of cold acetonitrile.

    • Vortex the samples vigorously and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the nitroimidazole compound and its metabolites using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

    • Detect and quantify the compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the nitroimidazole compound.

    • Calculate the intracellular concentration of the nitroimidazole by normalizing the amount detected to the cell number or total protein content of the sample.

Radiometric Assays

Radiolabeling nitroimidazole compounds with isotopes such as ³H, ¹⁴C, ¹⁸F, or ¹²³I allows for highly sensitive and quantitative measurement of their uptake.[5][6] This technique is widely used in preclinical and clinical imaging studies (PET and SPECT).

Application Note: This method is extremely sensitive and allows for the determination of drug distribution in vivo. For in vitro studies, it provides a straightforward way to quantify total cellular uptake. The choice of radioisotope will depend on the specific application and the desired half-life.

Protocol: ³H-Misonidazole Cellular Uptake Assay [5]

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate.

    • On the day of the experiment, replace the culture medium with fresh medium containing a known concentration of ³H-misonidazole.

    • Incubate the cells for the desired time points under normoxic or hypoxic conditions.

  • Stopping the Uptake:

    • To terminate the uptake, rapidly aspirate the radioactive medium.

    • Wash the cells three times with a large volume of ice-cold PBS to remove extracellular ³H-misonidazole.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of a parallel set of wells using a standard protein assay (e.g., BCA assay).

    • Express the cellular uptake as disintegrations per minute (DPM) per milligram of protein or as pmol of misonidazole per milligram of protein by using the specific activity of the radiolabeled compound.

Qualitative and Semi-Quantitative Analysis of Cellular Uptake

Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of nitroimidazole uptake and subcellular localization. This can be achieved by using intrinsically fluorescent nitroimidazole derivatives or by using fluorescent probes that are activated by nitroreductases.[7][8][9][10][11]

Application Note: This technique provides valuable spatial information about drug distribution within the cell. It is particularly useful for observing accumulation in specific organelles or for confirming hypoxia-selective uptake. While primarily qualitative, fluorescence intensity can be quantified to provide semi-quantitative data.

Protocol: Imaging Nitroreductase Activity with a Fluorescent Probe [7][8][9]

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Induce hypoxia if required.

    • Incubate the cells with the nitroreductase-sensitive fluorescent probe at the recommended concentration and for the specified time.

  • Cell Staining (Optional):

    • To visualize specific cellular compartments, co-stain the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Imaging:

    • Wash the cells with PBS to remove the excess probe.

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope or a confocal microscope with the appropriate excitation and emission filters for the fluorescent probe.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescence signal.

    • Quantify the fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ).

Quantitative Data Summary

The following tables summarize quantitative data on the cellular uptake of various nitroimidazole compounds from the literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Cellular Uptake of Misonidazole

Cell LineOxygen ConditionIncubation Time (h)Misonidazole Concentration (mM)Uptake (% of Extracellular Concentration)Reference
CHOAerobic1120-40[12]
CHOAerobic (44-45°C)0.251100[12]
EMT6/RoHypoxic (<20 ppm O₂)10.1Not specified (rate > SR-2508)[13]

Table 2: Hypoxia-Selective Uptake Ratios

CompoundCell LineHypoxic/Normoxic Uptake RatioIncubation Time (h)Reference
IAZAFaDu~224[14][15]
FAZAFaDu~1.524[14][15]
Pimonidazole9L, R3230, HT1080, SiHaVaries with antibody concentrationNot specified[16]

Conclusion

The choice of technique for measuring the cellular uptake of nitroimidazole compounds depends on the specific research question. LC-MS provides the most accurate and specific quantitative data, while radiometric assays offer high sensitivity, especially for in vivo studies. Fluorescence microscopy is an invaluable tool for visualizing the spatial distribution of these compounds within cells. By carefully selecting and implementing these techniques, researchers can gain a comprehensive understanding of the cellular pharmacology of nitroimidazole compounds, which is crucial for the development of more effective hypoxia-targeted therapies and diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation of 2-methyl-4-nitroimidazole can arise from several factors. Key areas to investigate include incomplete deprotonation of the imidazole ring, suboptimal reaction conditions, and potential side reactions.

  • Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is crucial for the alkylation reaction. If the base is not strong enough or used in insufficient quantity, the imidazole will not be fully deprotonated, leading to a sluggish or incomplete reaction.

  • Reaction Conditions: Temperature and solvent play a significant role. Room temperature reactions may not provide enough energy to overcome the activation barrier, resulting in low conversion. The choice of solvent can also influence the solubility of reactants and the reaction rate.

  • Side Reactions: The N-alkylated product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt, a common side reaction that consumes the desired product.

To improve the yield, consider the following optimization strategies:

  • Choice of Base and Solvent: A common and effective system is using potassium carbonate (K₂CO₃) as the base in an anhydrous polar aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).[1] Stronger bases like sodium hydride (NaH) can also be effective but may increase the risk of side reactions.

  • Temperature: Increasing the reaction temperature can significantly improve the yield and reduce reaction time. A systematic approach, such as starting at room temperature and gradually increasing to 60-80°C while monitoring the reaction by Thin Layer Chromatography (TLC), is recommended.

  • Stoichiometry of Reactants: Carefully control the stoichiometry of the alkylating agent (ethyl chloroacetate or ethyl bromoacetate). A slight excess (1.0-1.2 equivalents) is often used, but a large excess can promote the formation of the dialkylated byproduct.

Question: I am observing a significant amount of an unintended isomer in my product mixture. How can I control the regioselectivity of the alkylation?

Answer:

The alkylation of 2-methyl-4-nitroimidazole can potentially occur at two different nitrogen atoms, leading to constitutional isomers. While the starting material is commonly named 2-methyl-4-nitroimidazole, it exists in tautomeric forms (2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole). The alkylation of 4-nitroimidazole derivatives is generally favored at the N-1 position. However, factors like steric hindrance and reaction conditions can influence the regioselectivity.

To favor the desired N-1 alkylation product:

  • Steric Hindrance: The methyl group at the 2-position provides some steric hindrance that can influence the approaching alkylating agent.

  • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an example that can direct substitution.[1]

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio. The base-solvent system can affect the equilibrium between the tautomers and the transition state energies for the alkylation at each nitrogen.

Question: My product is difficult to purify. What are some common purification challenges and recommended solutions?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the dialkylated byproduct, or isomers.

  • Column Chromatography: This is the most common and effective method for separating the desired product from impurities.[1][2] Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical. A gradient elution, starting with a less polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity, is often successful.

  • Recrystallization: After column chromatography, recrystallization can be used to obtain a highly pure product. A common solvent system for recrystallization is ethanol/water.[2]

Question: The reaction mixture turns dark, and I observe decomposition of my starting material or product. What could be the cause?

Answer:

Decomposition can occur if the reaction temperature is too high or if a strong base is used, as some nitroimidazoles can be unstable under these conditions.

  • Temperature Control: Carefully monitor and control the reaction temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer period.

  • Base Selection: If using a very strong base, consider switching to a milder base like K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of this compound?

A1: A general procedure involves the N-alkylation of 2-methyl-4-nitroimidazole with an ethyl haloacetate in the presence of a base. A detailed experimental protocol is provided below.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Nitroimidazoles can be energetic compounds. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Avoid exposure to high temperatures or shock.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation of Imidazole Derivatives

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Reaction Conditions: Room temperature. Data adapted from a study on imidazole N-alkylation, which presents similar challenges.[1]

Table 2: Effect of Temperature on the N-Alkylation of 4-Nitroimidazole

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃Acetonitrile60385
Benzyl bromideK₂CO₃Acetonitrile60275

Data adapted from a study on 4-nitroimidazole N-alkylation, highlighting the positive effect of increased temperature on yield.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-methyl-4-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.1-1.5 equivalents) to the solution.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add ethyl chloroacetate or ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60°C and monitor the progress by TLC. The reaction is typically complete within 3-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Dissolve 2-methyl-4-nitroimidazole in anhydrous solvent B Add K₂CO₃ A->B C Stir at Room Temperature B->C D Add Ethyl Haloacetate (dropwise) C->D Reactant Addition E Heat to 60°C D->E F Monitor by TLC E->F G Cool and Filter F->G Reaction Complete H Concentrate Filtrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions (Dialkylation) start->cause3 sol1 Optimize Base/ Solvent System cause1->sol1 cause2->sol1 sol2 Increase Temperature cause2->sol2 sol3 Adjust Reactant Stoichiometry cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low yield in the N-alkylation reaction.

References

Technical Support Center: Overcoming Solubility Challenges of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing precipitation when I try to dissolve the compound in my aqueous buffer. What are the initial steps I should take?

A2: Initial troubleshooting should focus on simple and rapid methods to enhance solubility. We recommend starting with the use of co-solvents. Organic solvents that are miscible with water can significantly increase the solubility of hydrophobic compounds. A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy for ionizable compounds. The imidazole ring in the molecule has a pKa that allows for protonation in acidic conditions. For weakly basic drugs, decreasing the pH (more acidic) generally increases solubility due to the formation of more soluble salt forms.[1] We recommend performing a pH-solubility profile to determine the optimal pH for your experiments.

Q4: Are there other methods to enhance solubility if co-solvents and pH adjustment are not sufficient or compatible with my experimental setup?

A4: Several other advanced techniques can be employed. These include the use of surfactants to form micelles that encapsulate the drug, complexation with cyclodextrins to form soluble inclusion complexes, and the preparation of solid dispersions to enhance the dissolution rate. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, stability, and potential for excipient interference.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of an organic stock.
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility The concentration of the compound in the final aqueous solution exceeds its solubility limit.Reduce the final concentration of the compound.
Co-solvent Concentration The percentage of the organic co-solvent in the final solution is too low to maintain solubility.Increase the percentage of the co-solvent, if permissible for the experiment. Always use the lowest effective concentration.
pH of the Aqueous Buffer The pH of the buffer is not optimal for the solubility of the compound.Adjust the pH of the aqueous buffer to a more acidic range and re-test the solubility.
Temperature Effects The temperature of the solution affects solubility.Gently warm the solution, if the compound is stable at higher temperatures.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation in Assay Medium The compound is precipitating over the course of the experiment.Visually inspect for precipitation. Consider using a solubility-enhancing technique compatible with your assay (e.g., cyclodextrins).
Interaction with Assay Components The compound may be binding to components of the assay medium, reducing its effective concentration.Run control experiments to assess the stability and availability of the compound in the assay medium over time.
Inaccurate Stock Concentration The initial stock solution was not fully dissolved.Ensure the compound is completely dissolved in the organic solvent before preparing dilutions. Gentle heating or sonication may be necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
SolventEstimated Solubility Range (mg/mL)Notes
Water (pH 7)< 1Based on data for structurally similar compounds like tinidazole.[2]
Ethanol1 - 10Metronidazole has a solubility of ~5 mg/mL in ethanol.[1]
DMSO> 20Tinidazole is soluble at 10 mg/mL in DMSO.[3]
Polyethylene Glycol (PEG 400)1 - 10PEG is a common co-solvent for increasing aqueous solubility.
Table 2: Comparison of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reduce solvent polarity.Simple, rapid, effective for many compounds.Can be toxic to cells at higher concentrations; may interfere with assays.
pH Adjustment Ionize the compound to a more soluble form.Can produce significant increases in solubility.Only effective for ionizable compounds; may not be physiologically compatible.
Surfactants Form micelles to encapsulate the compound.High solubilization capacity.Can interfere with biological membranes and assays; potential for toxicity.
Cyclodextrins Form inclusion complexes.Generally low toxicity; can improve stability.Limited by the size of the cyclodextrin cavity; can be expensive.
Solid Dispersions Disperse the drug in a hydrophilic carrier to improve dissolution.Enhances dissolution rate and bioavailability.Requires specialized preparation techniques.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.

  • Working Solution Preparation:

    • Serially dilute the stock solution with the aqueous buffer of your choice to the desired final concentrations.

    • Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) to avoid solvent effects in biological assays.

    • Visually inspect for any signs of precipitation after dilution.

Protocol 2: Determination of pH-Dependent Solubility Profile
  • Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, filter or centrifuge the samples to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the respective buffers.

Protocol 3: Solubilization using Cyclodextrins (Phase Solubility Study)
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate the undissolved compound by filtration or centrifugation.

  • Analyze the concentration of the dissolved compound in each sample.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the effect on solubility and the stoichiometry of the inclusion complex.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Compound Precipitates in Aqueous Solution cosolvent 1. Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Initial Approach ph_adjust 2. Adjust pH (Acidic for Imidazole) cosolvent->ph_adjust If precipitation persists end Clear, Stable Aqueous Solution cosolvent->end surfactant 3. Add Surfactant (e.g., Tween 80) ph_adjust->surfactant If still insoluble or pH is not an option ph_adjust->end cyclodextrin 4. Use Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin If surfactant interferes with experiment surfactant->end cyclodextrin->end

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_mechanism Mechanism of Solubility Enhancement cluster_methods cluster_effects compound Poorly Soluble Compound (Ethyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate) cosolvent Co-solvent ph pH Adjustment surfactant Surfactant cyclodextrin Cyclodextrin polarity Reduced Solvent Polarity cosolvent->polarity ionization Ionization (Protonation) ph->ionization micelle Micelle Formation surfactant->micelle inclusion Inclusion Complex Formation cyclodextrin->inclusion soluble_complex Soluble Compound/ Complex polarity->soluble_complex ionization->soluble_complex micelle->soluble_complex inclusion->soluble_complex

Caption: Mechanisms of different solubility enhancement techniques.

References

How to prevent degradation of ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I'm preparing an aqueous stock solution of the compound. What pH should I use to maximize stability?

A1: To maximize stability in aqueous solutions, it is recommended to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0. The ester linkage in the molecule is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The rate of this hydrolysis is at its minimum in the pH 6-6.5 range.[1]

Q2: My compound seems to be degrading after being left on the lab bench under ambient light. What is the likely cause?

A2: The nitroimidazole ring is known to be sensitive to light, particularly UV radiation.[2] Exposure to ambient laboratory light for extended periods can lead to photodegradation. It is crucial to protect solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.

Q3: Can I heat my solution to aid in dissolution?

A3: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures.[3][4] It is advisable to conduct dissolution at room temperature or with minimal heating (e.g., not exceeding 40-50°C for short periods) and then store the solution appropriately.[5]

Q4: I'm working with cell cultures under hypoxic conditions and notice the compound concentration decreasing faster than expected. Why is this happening?

A4: The 4-nitroimidazole group is a key functional part of the molecule, designed for bioreductive activation. Under hypoxic or anaerobic conditions, cellular reductases can reduce the nitro group.[6][7][8] This is the intended mechanism of action for many nitroimidazole-based compounds but means the parent compound is consumed in the process. This is a key aspect of its biological activity, not necessarily unintended degradation.

Troubleshooting Guide

Issue 1: Appearance of a new peak in HPLC/LC-MS analysis after sample preparation.

  • Possible Cause A: Hydrolysis. The ester has hydrolyzed to the corresponding carboxylic acid (2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid) and ethanol. This is common in unbuffered aqueous solutions or solutions with a pH outside the optimal 6.0-7.0 range.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak using mass spectrometry (the degradant will have a mass difference corresponding to the loss of the ethyl group, C2H5, and addition of H).

    • Prepare fresh solutions in a buffered saline solution (e.g., PBS pH 7.4) or a buffer system that maintains a pH between 6.0 and 7.0.

    • Avoid storing aqueous solutions for extended periods; prepare them fresh for each experiment.

Issue 2: Loss of compound potency or concentration in stored stock solutions.

  • Possible Cause B: Photodegradation. The stock solution was not adequately protected from light.

  • Troubleshooting Steps:

    • Always store stock solutions (both solid and in solution) in the dark.

    • Use amber glass vials or tubes wrapped in aluminum foil for storage and during experiments where possible.

    • Prepare a fresh solution and compare its performance to the stored solution to confirm degradation.

  • Possible Cause C: Inappropriate Solvent. The solvent used for the stock solution may be contributing to degradation (e.g., presence of nucleophilic impurities, or water in a non-aqueous solvent).

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing concentrated stock solutions.

    • Store stock solutions at -20°C or -80°C to minimize degradation rates.

    • Limit freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Data on Potential Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the ethyl ester and the nitroimidazole ring.

Table 1: Influence of pH on Ester Hydrolysis Rate

This table summarizes the relative rate of hydrolysis for an ethyl ester at different pH values, based on data for ethyl acetate which serves as a model. The rate is lowest in the slightly acidic to neutral range.[1]

pHRelative Hydrolysis RatePrimary Mechanism
1-2HighAcid-Catalyzed Hydrolysis
3-5Moderate to LowAcid-Catalyzed Hydrolysis
6-7MinimumMinimal Hydrolysis
8-9Low to ModerateBase-Catalyzed Hydrolysis
>10HighBase-Catalyzed Hydrolysis
Table 2: Influence of Stress Conditions on Nitroimidazole Degradation

This table outlines common stress factors and their effects on the nitroimidazole moiety. The extent of degradation is typically determined in forced degradation studies.[5][9]

Stress ConditionPotential Degradation PathwayExpected Outcome
Light (UV/Visible) PhotolysisRing modifications, cleavage, or polymerization.[2]
High Temperature (>60°C) ThermolysisDecomposition of the nitro group and imidazole ring.[4]
Oxidizing Agents (e.g., H₂O₂) OxidationFormation of N-oxides or other oxidative products.
Reducing Environments ReductionReduction of the nitro group to nitroso, hydroxylamino, and amino derivatives.[10]
Strong Acid (e.g., 0.1 M HCl) Hydrolysis/DegradationPrimarily ester hydrolysis; potential for ring degradation under harsh conditions.
Strong Base (e.g., 0.1 M NaOH) Hydrolysis/DegradationPrimarily ester hydrolysis; potential for ring degradation under harsh conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Handle the solid compound in a well-ventilated area, using appropriate personal protective equipment.

  • Solvent Selection: For a concentrated stock solution (e.g., 10-50 mM), use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Dissolution: Add the solvent to the solid compound and vortex or sonicate briefly until fully dissolved. Avoid heating.

  • Storage:

    • Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.

    • Store the aliquots at ≤ -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).

    • For aqueous working solutions, dilute the stock solution into an appropriate buffer (pH 6.0-7.4) immediately before use. Do not store dilute aqueous solutions.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products, which is crucial for developing stability-indicating analytical methods.[9][11]

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a non-reactive solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose each sample to one of the following stress conditions. Include an unstressed control sample kept at -20°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 2-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate a solution at 80°C for 72 hours, protected from light.

    • Photolytic Stress: Expose a solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) as per ICH Q1B guidelines.[5]

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a suitable separation technique, such as HPLC with UV and MS detection (LC-MS), to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]

Visualizations

cluster_degradation Primary Degradation Pathways Parent Ethyl 2-(2-methyl-4-nitro -1H-imidazol-1-yl)acetate Hydrolysis Ester Hydrolysis Parent->Hydrolysis H⁺ or OH⁻ H₂O Photolysis Photodegradation Parent->Photolysis Light (UV) Reduction Nitro Reduction Parent->Reduction Hypoxia Reductases

Caption: Key degradation pathways for the target compound.

cluster_workflow Troubleshooting Workflow for Unexpected Degradation Start Unexpected Peak or Loss of Compound Detected Check_Storage Review Storage Conditions (Light, Temp, pH) Start->Check_Storage Check_Procedure Review Experimental Procedure (Solvents, Time) Check_Storage->Check_Procedure Storage OK Identify_Degradant Identify Degradant (e.g., via LC-MS) Check_Storage->Identify_Degradant Issue Found Check_Procedure->Identify_Degradant Issue Found Implement_Changes Implement Corrective Actions: - Protect from light - Use fresh/buffered solutions - Store properly Check_Procedure->Implement_Changes Procedure OK (Assume Degradation Inherent) Identify_Degradant->Implement_Changes End Problem Resolved Implement_Changes->End

Caption: A logical workflow for troubleshooting degradation issues.

cluster_activation Bioreductive Activation Pathway Prodrug Nitroimidazole Prodrug (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Prodrug->Radical +1e⁻ (Hypoxic Conditions) Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine +3e⁻, +4H⁺ Cytotoxic Reactive Species Hydroxylamine->Cytotoxic DNA_Damage DNA Damage & Cell Death Cytotoxic->DNA_Damage

Caption: Simplified pathway of nitroimidazole bioreductive activation.

References

Troubleshooting Inconsistent Results in Radiosensitization Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during radiosensitization experiments. The content is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in radiosensitization experiments?

Inconsistent results in radiosensitization studies can arise from several factors, ranging from biological variables to technical execution. The most frequently encountered issues include:

  • Cell Cycle Position: The phase of the cell cycle at the time of irradiation significantly impacts cell survival, with cells typically being most sensitive in the G2/M phase and most resistant in the late S phase.[1][2][3] If cell populations are not synchronized, variations in the distribution of cells across the cell cycle can lead to inconsistent outcomes.[3]

  • Experimental Timing: The sequence and interval between the administration of a radiosensitizing agent and radiation exposure are critical.[4][5] Different timing can lead to vastly different biological effects, impacting the potentiation of radiation-induced damage.[6]

  • Cell Line Specificity: Each cell line possesses a unique intrinsic radiosensitivity and may respond differently to various radiosensitizing agents.[2][7] Factors such as genetic background and expression levels of DNA repair proteins contribute to this variability.[8]

  • Assay-Specific Variability: Technical inconsistencies within specific assays, such as the clonogenic assay or immunofluorescence-based assays, can introduce significant error. This includes issues with cell seeding density, colony counting, antibody staining, and data analysis.[9][10]

  • Drug Concentration and Radiation Dose: Sub-optimal or inconsistent concentrations of the radiosensitizing agent or variations in the delivered radiation dose will directly impact the experimental outcome.[11][12]

Q2: How can I minimize variability in my clonogenic assays?

The clonogenic assay is the gold standard for measuring cell reproductive death after radiation, but it is susceptible to variability. To improve consistency:

  • Accurate Cell Counting and Seeding: Ensure accurate cell counts, often by performing triplicate counts with a hemocytometer.[12][13] Use an appropriate seeding density for your specific cell line to avoid issues with colony overlap or, conversely, a lack of colonies.[6][14] Uneven cell distribution can be mitigated by gentle and consistent plating techniques, avoiding swirling motions that can cause cells to accumulate at the edges of the well.[11]

  • Optimize Colony Formation and Staining: Allow sufficient time for colony formation, which can range from 1 to 3 weeks depending on the cell line.[15] Ensure colonies consist of at least 50 cells before counting.[15] Consistent staining with crystal violet is crucial for accurate visualization and counting.

  • Plating Efficiency: Always determine the plating efficiency (PE) for each experiment, as it can vary. The surviving fraction (SF) should be normalized using the PE of untreated control cells.

Q3: My γH2AX foci staining is inconsistent. What could be the cause?

Inconsistent γH2AX foci staining, a common method for detecting DNA double-strand breaks, can be due to several factors:

  • Timing of Fixation: The number of γH2AX foci peaks at around 30 minutes to 2 hours after irradiation and then declines as DNA repair occurs.[5] Inconsistent timing of cell fixation will lead to variable foci counts.

  • Antibody Titration and Staining Protocol: Suboptimal primary or secondary antibody concentrations can result in weak signals or high background.[1] Perform an antibody titration to determine the optimal concentration. Ensure consistent incubation times and temperatures.

  • Image Acquisition and Analysis: Use consistent microscope settings (e.g., exposure time, laser power) for all samples. Automated image analysis software can help to reduce user bias in foci counting.[1][2]

Q4: My cell cycle analysis results are not clear. How can I improve them?

Poor resolution of G0/G1, S, and G2/M phases in flow cytometry can be caused by:

  • Improper Fixation: The choice of fixative (e.g., ethanol) and the fixation procedure are critical for obtaining sharp DNA content peaks.[16]

  • RNase Treatment: Inadequate RNase treatment will result in the staining of RNA by propidium iodide (PI), leading to a high background and poor resolution.[16]

  • Cell Clumping: Cell aggregates can be misinterpreted as cells in G2/M or polyploid cells. Ensure a single-cell suspension by gentle pipetting and filtering the sample before analysis.[16]

  • Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) and decrease the resolution of the cell cycle phases.[3][9]

Troubleshooting Guides

Guide 1: Inconsistent Results in Clonogenic Assays
Observed Issue Potential Cause Recommended Solution
High variability between replicate plates Inaccurate cell countingPerform triplicate cell counts using a hemocytometer. Ensure proper mixing of the cell suspension before taking an aliquot for counting.[12][13]
Inconsistent cell seedingUse calibrated pipettes. Gently mix the cell suspension between plating each replicate. Avoid swirling the plate; instead, use a gentle back-and-forth and side-to-side motion to distribute cells evenly.[11]
No or very few colonies in control plates Cell seeding density is too lowDetermine the optimal seeding density for your cell line through a titration experiment.[6][14]
Poor cell viabilityCheck cell viability before seeding using a trypan blue exclusion assay. Ensure gentle handling of cells during trypsinization and plating.
Suboptimal growth conditionsConfirm that the incubator has the correct temperature and CO2 levels. Use fresh, pre-warmed media.
Too many colonies to count accurately Cell seeding density is too highReduce the number of cells seeded per plate. For irradiated plates, the seeding density should be increased to compensate for cell killing.[17]
Colonies are clustered at the edge of the well Improper plating techniqueAdd cells to wells that already contain media. Use a gentle crosswise (up-down, left-right) motion to mix, rather than a circular swirling motion.[11]
Inconsistent staining of colonies Inadequate fixing or stainingEnsure complete removal of media before fixing. Use a sufficient volume of fixative and staining solution to cover the entire surface of the plate. Wash gently to avoid dislodging colonies.[15]
Guide 2: Problems with γH2AX Immunofluorescence
Observed Issue Potential Cause Recommended Solution
Weak or no γH2AX signal Suboptimal primary antibody concentrationPerform a titration to find the optimal antibody concentration.[1]
Incorrect fixation/permeabilizationUse a fixation and permeabilization protocol validated for γH2AX staining. 4% paraformaldehyde followed by 0.3% Triton X-100 is a common method.[1][2]
Timing of fixation is too late after irradiationFix cells at an optimal time point after irradiation (e.g., 30 minutes to 2 hours) to capture the peak of γH2AX formation.[5]
High background staining Primary or secondary antibody concentration is too highTitrate antibodies to reduce non-specific binding.[1]
Inadequate blockingIncrease the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the host of the secondary antibody).[1][2]
Insufficient washingIncrease the number and/or duration of wash steps after antibody incubations.
Inconsistent foci counts between samples User bias in manual countingUse automated image analysis software with consistent parameters for foci quantification.[1][2]
Different cell cycle stagesSynchronize cells before the experiment or co-stain with a cell cycle marker to analyze foci in specific phases.[18]
Variable microscope settingsMaintain consistent acquisition settings (laser power, exposure time, gain) for all images.

Quantitative Data Summary

Table 1: Recommended Seeding Densities for Clonogenic Assays

Note: The optimal seeding density can vary based on the cell line's growth rate and plating efficiency. It is crucial to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and experimental conditions.

Cell Line Tumor Type Seeding Density (cells/well in 6-well plate) Reference
A549Lung Carcinoma100 - 200 (for 0 Gy)[6][14]
H460Lung Carcinoma100 - 400[14]
H1437Lung Carcinoma100 - 400[14]
H358Lung Carcinoma100 - 400[14]
MDA-MB-231Breast Cancer500 (in 10 cm dish)[12]
T47DBreast CancerVariable, requires optimization[6]
FaDuSquamous Cell CarcinomaHigh seeding density may be required[19]
SKXSquamous Cell CarcinomaVery high seeding density required[19]
SW620Colon Cancer200 (in 12-well plate)[11]
HT-29Colon Cancer200 (in 12-well plate)[11]
SW480Colon Cancer50 (in 12-well plate)[11]
Table 2: Calculation of Radiosensitization Parameters
Parameter Definition Formula Interpretation Reference
Sensitizer Enhancement Ratio (SER) The ratio of the radiation dose required to produce a specific biological effect (e.g., 50% cell survival) in the absence of the sensitizer to the dose required to produce the same effect in the presence of the sensitizer.SER = Dose (Radiation alone) / Dose (Radiation + Sensitizer) at a given survival fractionSER > 1 indicates radiosensitization.[4][20][21]
Dose Enhancement Factor (DEF) The ratio of the radiation dose without the sensitizer to the dose with the sensitizer that results in the same level of cell survival.DEF = Dose (Radiation alone) / Dose (Radiation + Sensitizer) for the same biological effectDEF > 1 indicates radiosensitization.[4][20]

Experimental Protocols

Protocol 1: Clonogenic Assay for Radiosensitization
  • Cell Preparation:

    • Harvest exponentially growing cells using trypsin-EDTA and create a single-cell suspension.[15]

    • Count the cells accurately using a hemocytometer.[17]

    • Prepare serial dilutions to achieve the desired seeding densities for different radiation doses.[17]

  • Plating:

    • Seed the appropriate number of cells into 6-well plates or other suitable culture dishes in triplicate for each condition (control, radiation alone, sensitizer alone, radiation + sensitizer).[17]

    • Allow cells to attach overnight in a CO2 incubator at 37°C.[15]

  • Treatment:

    • If plating before treatment, add the radiosensitizing agent at the desired concentration and incubate for the determined optimal time.[15]

    • Irradiate the plates with the specified doses of radiation.

    • Remove the drug-containing medium (if required by the experimental design) and replace it with fresh medium.

  • Incubation:

    • Incubate the plates for 1-3 weeks, depending on the cell line, until colonies of at least 50 cells are visible in the control plates.[15]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the plates with PBS.[15]

    • Fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture.[15][17]

    • Stain the colonies with 0.5% crystal violet solution for at least 2 hours.[15]

    • Gently wash the plates with water to remove excess stain and allow them to air dry.[15]

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing at least 50 cells.

    • Calculate the Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

    • Calculate the Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)).

    • Plot the SF versus the radiation dose on a semi-logarithmic graph to generate survival curves.

    • Calculate the SER or DEF to quantify the radiosensitizing effect.[4][20]

Protocol 2: γH2AX Immunofluorescence Staining
  • Cell Seeding and Treatment:

    • Seed cells onto coverslips in a multi-well plate and allow them to attach.

    • Treat the cells with the radiosensitizing agent and/or radiation as required by the experimental design.

  • Fixation and Permeabilization:

    • At the desired time point after irradiation (e.g., 1 hour), aspirate the medium and wash with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[1][2]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[1][2]

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 30 minutes at room temperature.[1][2]

    • Incubate with the primary antibody against γH2AX (diluted in blocking buffer) overnight at 4°C.[1][2]

  • Secondary Antibody and Counterstaining:

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.[1][2]

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.[1]

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. It is recommended to analyze at least 50-100 nuclei per condition.[1][2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation and Treatment:

    • Culture and treat cells with the radiosensitizing agent and/or radiation.

    • Harvest cells (including any floating cells) and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.[22]

    • Fix for at least 1 hour at 4°C (can be stored at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[16][22]

    • Incubate for at least 30 minutes at 37°C in the dark.[22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use a low flow rate for better resolution.[3][9]

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow_Radiosensitization cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Exponentially Growing Cell Culture single_cell Single-Cell Suspension cell_culture->single_cell Trypsinization seeding Cell Seeding single_cell->seeding drug_tx Add Radiosensitizer seeding->drug_tx radiation Irradiation drug_tx->radiation clonogenic Clonogenic Assay radiation->clonogenic dna_damage DNA Damage Assay (γH2AX) radiation->dna_damage cell_cycle Cell Cycle Analysis radiation->cell_cycle survival_curves Generate Survival Curves clonogenic->survival_curves quantify_damage Quantify DNA Damage dna_damage->quantify_damage quantify_cycle Quantify Cell Cycle Distribution cell_cycle->quantify_cycle calculate_ser Calculate SER/DEF survival_curves->calculate_ser

Caption: Experimental workflow for a typical radiosensitization study.

DNA_Damage_Response_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes radiation Ionizing Radiation dsb DNA Double-Strand Breaks (DSBs) radiation->dsb mrn MRN Complex dsb->mrn recruits ku Ku70/80 dsb->ku recruits atm ATM mrn->atm activates dnapkcs DNA-PKcs ku->dnapkcs activates chk2 Chk2 atm->chk2 phosphorylates p53 p53 atm->p53 phosphorylates h2ax H2AX -> γH2AX atm->h2ax phosphorylates dnapkcs->h2ax phosphorylates cell_cycle_arrest Cell Cycle Arrest chk2->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair h2ax->dna_repair recruits repair factors

Caption: Simplified DNA double-strand break response pathway.

Troubleshooting_Logic q_node q_node s_node s_node start Inconsistent Results? assay Which Assay? start->assay clonogenic Clonogenic Assay assay->clonogenic gammah2ax γH2AX Staining assay->gammah2ax cellcycle Cell Cycle Analysis assay->cellcycle q_clono1 High variability between replicates? clonogenic->q_clono1 q_clono2 Poor colony formation? clonogenic->q_clono2 q_gamma1 Weak or no signal? gammah2ax->q_gamma1 q_gamma2 High background? gammah2ax->q_gamma2 q_cycle1 Poor peak resolution? cellcycle->q_cycle1 q_cycle2 Cell clumps present? cellcycle->q_cycle2 s_clono1 Check cell counting and seeding technique q_clono1->s_clono1 Yes s_clono2 Optimize seeding density and growth conditions q_clono2->s_clono2 Yes s_gamma1 Titrate antibodies, check fixation time q_gamma1->s_gamma1 Yes s_gamma2 Optimize blocking and washing steps q_gamma2->s_gamma2 Yes s_cycle1 Check fixation, RNase treatment, flow rate q_cycle1->s_cycle1 Yes s_cycle2 Filter sample, gentle pipetting q_cycle2->s_cycle2 Yes

Caption: A logical troubleshooting guide for common experimental issues.

References

Optimizing the concentration of ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate for maximum efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and related nitroimidazole-based radiosensitizers. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a nitroimidazole-based compound primarily investigated for its potential as a radiosensitizer.[1] Radiosensitizers are agents that increase the lethal effects of ionizing radiation on hypoxic tissues, which are commonly found in solid tumors.[1][2] This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.[1]

Q2: What is the proposed mechanism of action for this compound as a radiosensitizer?

The mechanism of action for nitroimidazole derivatives like this compound involves their selective activation in low-oxygen (hypoxic) environments. These compounds passively diffuse into cells where the nitro group undergoes enzymatic reduction.[1] This reduction generates reactive species that become trapped within the hypoxic cells, leading to cellular damage and thereby enhancing the effects of radiotherapy.[1]

Q3: How can I synthesize this compound in the lab?

There are established methods for the synthesis of this compound. One common approach involves the alkylation of 2-methyl-4-nitroimidazole with ethyl chloroacetate under acidic conditions.[1][2] An alternative method utilizes ethyl bromoacetate under basic conditions with a promoter such as potassium carbonate.[1]

Q4: What are the key physicochemical properties of this compound?

While detailed data is limited, the crystal structure of this compound has been characterized. The imidazole ring is nearly coplanar with the nitro group, and the acetate group is almost perpendicular to the ring.[1] The crystal packing is stabilized by weak intermolecular C—H···O and C—H···N hydrogen bonds.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent or No Radiosensitizing Effect Observed

Possible Causes and Solutions:

  • Suboptimal Compound Concentration: The concentration of the radiosensitizer is critical for its efficacy. If the concentration is too low, the desired effect may not be achieved. Conversely, excessively high concentrations can lead to cytotoxicity, masking the radiosensitizing effect.

    • Recommendation: Perform a dose-response study to determine the optimal concentration range. It is advisable to start with concentrations reported for similar nitroimidazole compounds and then perform a systematic titration.

  • Inadequate Hypoxia: The radiosensitizing effect of nitroimidazoles is dependent on a hypoxic environment. If the cells are not sufficiently hypoxic, the compound will not be activated.

    • Recommendation: Ensure that the hypoxia chamber or workstation is functioning correctly and that the desired low-oxygen level is maintained throughout the experiment.[1][4] It is also crucial to pre-equilibrate the cell culture medium under hypoxic conditions to remove dissolved oxygen.[5]

  • Incorrect Timing of Compound Addition and Irradiation: The timing of drug administration relative to irradiation is a critical parameter.

    • Recommendation: The compound should be added to the cell culture for a sufficient duration before irradiation to allow for cellular uptake and distribution. The optimal pre-incubation time should be determined experimentally.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to radiosensitizers due to differences in their metabolic pathways and DNA repair capacities.

    • Recommendation: If you are not observing an effect in your chosen cell line, consider testing the compound on a different, well-characterized cancer cell line known to exhibit hypoxia.

Issue 2: High Cytotoxicity in Normoxic Control Cells

Possible Causes and Solutions:

  • Compound Instability: The compound may be degrading in the culture medium, releasing cytotoxic byproducts.

    • Recommendation: Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical techniques such as HPLC.

  • Off-Target Effects: At high concentrations, the compound may exhibit off-target effects that lead to cytotoxicity independent of its radiosensitizing mechanism.

    • Recommendation: Lower the concentration of the compound to a range where it is not cytotoxic under normoxic conditions. The goal is to find a therapeutic window where the compound enhances radiation-induced cell death in hypoxic conditions without being overly toxic on its own.

Data Presentation

Cell LineCompoundConcentration (mM)Radiation Dose (Gy)Sensitizer Enhancement Ratio (SER)Reference
Chinese Hamster Ovary (CHO)Misonidazole1101.8Fictional Data
Human Colon Cancer (HCT116)Misonidazole0.581.6Fictional Data
Murine Sarcoma (EMT6)Misonidazole1122.0Fictional Data

Note: The data in this table is for illustrative purposes only and is not actual experimental data for this compound.

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Assay

This protocol provides a general framework for assessing the radiosensitizing potential of this compound in a cancer cell line.

1. Cell Culture and Plating:

  • Culture your chosen cancer cell line in the recommended medium and conditions.
  • Harvest the cells and plate them in appropriate cell culture dishes or flasks at a density that will yield a sufficient number of colonies for analysis after treatment.

2. Induction of Hypoxia:

  • Place the plated cells in a hypoxia chamber or workstation.
  • Flush the chamber with a gas mixture containing low oxygen (e.g., 1% O2, 5% CO2, balance N2) to achieve the desired hypoxic conditions.
  • Allow the cells to equilibrate in the hypoxic environment for at least 4 hours before adding the compound.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in pre-equilibrated hypoxic medium to the desired final concentrations.
  • Add the compound-containing medium to the cells and incubate for the desired duration (e.g., 2-4 hours) under hypoxic conditions.

4. Irradiation:

  • Without removing the cells from the hypoxic environment, irradiate them with a range of radiation doses using a calibrated radiation source.
  • Include non-irradiated controls for each treatment group.

5. Post-Irradiation Incubation and Colony Formation:

  • After irradiation, return the cells to a standard normoxic incubator.
  • Allow the cells to grow for a period sufficient for colony formation (typically 7-14 days).

6. Staining and Analysis:

  • Fix the colonies with a suitable fixative (e.g., methanol).
  • Stain the colonies with a staining solution (e.g., crystal violet).
  • Count the number of colonies (containing at least 50 cells) in each dish.
  • Calculate the surviving fraction for each treatment group and generate survival curves to determine the Sensitizer Enhancement Ratio (SER).

Visualizations

Radiosensitizer_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Compound_N Nitroimidazole Compound No_Reduction No significant reduction of nitro group Compound_N->No_Reduction O2_N Oxygen (Normal Levels) O2_N->No_Reduction Compound_H Nitroimidazole Compound Enzymatic_Reduction Enzymatic Reduction Compound_H->Enzymatic_Reduction Low_O2 Low Oxygen (Hypoxia) Low_O2->Enzymatic_Reduction enables Reactive_Species Reactive Species Enzymatic_Reduction->Reactive_Species DNA_Damage DNA Damage & Cell Death Reactive_Species->DNA_Damage Compound_Diffusion Passive Diffusion into cells Compound_Diffusion->Compound_N Compound_Diffusion->Compound_H

Caption: Mechanism of action of nitroimidazole radiosensitizers.

Experimental_Workflow Start Start: Cancer Cell Culture Plating Cell Plating Start->Plating Hypoxia Induce Hypoxia (e.g., 1% O2) Plating->Hypoxia Treatment Add Ethyl 2-(2-methyl-4-nitro- 1h-imidazol-1-yl)acetate Hypoxia->Treatment Irradiation Irradiate Cells (various doses) Treatment->Irradiation Incubation Post-Irradiation Incubation (Normoxia) Irradiation->Incubation Analysis Colony Staining & Counting Incubation->Analysis End Calculate Surviving Fraction & SER Analysis->End

Caption: In vitro radiosensitization experimental workflow.

References

Technical Support Center: Addressing Off-Target Effects of Nitroimidazole Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate the off-target effects of nitroimidazole compounds in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target cytotoxicity of nitroimidazole compounds in cell-based assays?

A1: The off-target cytotoxicity of nitroimidazole compounds is primarily driven by their chemical nature and mechanism of action. Under normoxic (normal oxygen) conditions, the nitro group of the compound can undergo futile redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1] This can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[1][2] In hypoxic (low oxygen) environments, the nitro group is reduced to form reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules, causing DNA strand breaks and adducts, which are also cytotoxic.[3][4]

Q2: How can I differentiate between on-target and off-target effects of my nitroimidazole compound?

A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your results.[5] Here are several strategies:

  • Use of control compounds: Include a structurally similar but inactive analog of your compound in your experiments. This helps to identify effects that are specific to the active molecule.

  • Target knockout/knockdown cells: If your primary target is known, use cell lines where the target has been knocked out or its expression is significantly reduced. An effect that persists in these cells is likely off-target.

  • Target overexpression: Conversely, overexpressing the target protein may potentiate the on-target effect, helping to distinguish it from off-target activities.

  • Kinome screening: If you suspect off-target kinase inhibition, a broad panel kinase screen can identify unintended kinase targets.[6][7]

  • Dose-response analysis: On-target effects are typically dose-dependent and saturate at higher concentrations, while off-target effects may show a different dose-response profile.[8]

Q3: My nitroimidazole compound is interfering with my luciferase reporter assay. What could be the cause and how can I troubleshoot this?

A3: Interference with luciferase reporter assays is a common issue with small molecules.[9] Nitroimidazole compounds can interfere in several ways:

  • Direct inhibition of luciferase: The compound may bind to and inhibit the luciferase enzyme itself.[10][11]

  • Stabilization of luciferase: Some compounds can paradoxically stabilize the luciferase enzyme, leading to an artificially high signal.[12]

  • Light absorption or quenching: The compound may absorb light at the emission wavelength of the luciferase reaction, leading to a lower signal.

To troubleshoot this, you should perform a cell-free luciferase assay. This involves testing your compound directly with purified luciferase enzyme and its substrate to see if there is any direct inhibition or enhancement of the signal.[13] If interference is confirmed, consider using a different reporter system (e.g., a fluorescent protein) or a reporter with a different catalytic mechanism.

Troubleshooting Guides

Issue 1: High and variable cytotoxicity observed in my cell viability assay (e.g., MTT, XTT).
  • Possible Cause 1: Compound interference with the assay chemistry.

    • Troubleshooting Step: Run a cell-free control by adding your compound to the assay medium without cells. If you observe a change in absorbance or fluorescence, your compound is likely interfering with the assay reagents.[14] In this case, switch to a different viability assay that relies on a different principle, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).[15][16]

  • Possible Cause 2: Induction of oxidative stress.

    • Troubleshooting Step: Measure the levels of reactive oxygen species (ROS) in your cells after treatment with the nitroimidazole compound using a fluorescent probe like DCF-DA or MitoSOX Red.[1][17][18] Also, quantify intracellular glutathione (GSH) levels, as depletion of this key antioxidant is an indicator of oxidative stress.[19][20][21]

  • Possible Cause 3: Hypoxia-induced potentiation of cytotoxicity.

    • Troubleshooting Step: Carefully control and monitor the oxygen levels in your cell culture incubator. If your experiment is intended to be under normoxic conditions, ensure adequate gas exchange. Conversely, if you are studying the effects under hypoxia, use a hypoxia chamber to maintain a consistent low-oxygen environment.[22]

Issue 2: Evidence of DNA damage in my treated cells.
  • Possible Cause: Reductive activation of the nitroimidazole compound.

    • Troubleshooting Step 1: Assess DNA strand breaks. Use the comet assay (single-cell gel electrophoresis) to visualize and quantify DNA strand breaks in individual cells.[23][24][25]

    • Troubleshooting Step 2: Detect DNA adducts. Immunofluorescence staining for DNA damage markers like γ-H2AX and 53BP1 can provide evidence of DNA double-strand breaks.[23][26]

    • Troubleshooting Step 3: Correlate with reduction potential. The extent of DNA damage often correlates with the one-electron reduction potential of the nitroimidazole compound.[3]

Issue 3: Unexpected changes in cellular signaling pathways.
  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a kinome-wide selectivity screen to identify any unintended kinase targets of your compound.[6][27] Follow up with in vitro kinase assays to confirm inhibition of identified off-target kinases.

  • Possible Cause 2: Mitochondrial dysfunction.

    • Troubleshooting Step: Measure key parameters of mitochondrial function, such as mitochondrial membrane potential (using dyes like TMRM or JC-1), oxygen consumption rate (using a Seahorse analyzer), and ATP production.[26][28][29][30]

Quantitative Data Summary

Table 1: Cytotoxicity of Nitroimidazole Compounds in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Incubation Time (h)
MetronidazoleCAL-27 (Tongue Squamous Cell Carcinoma)MTT>100 µg/mL (~584 µM)24, 48, 72
Compound AHN30 (Head and Neck Squamous Cell Carcinoma)Not specified>200 µg/mLNot specified
Compound AHN31 (Head and Neck Squamous Cell Carcinoma)Not specified199.8 ± 1.05 µg/mLNot specified
Compound BHN30 (Head and Neck Squamous Cell Carcinoma)Not specified114.3 ± 1.29 µg/mLNot specified
Compound BHN31 (Head and Neck Squamous Cell Carcinoma)Not specified76.33 ± 1.24 µg/mLNot specified

Data extracted from various sources.[31][32] Note that experimental conditions can significantly affect IC50 values.

Table 2: DNA Damage Potential of Nitroimidazole Compounds

CompoundRelative Efficiency of DNA Damage
Metronidazole+++++
Ornidazole++++
Azomycin+++
Misonidazole++
Benznidazole+

This table provides a relative ranking of DNA damage efficiency based on the concentration of reduced drug required to inactivate 37% of DNA activity.[3] A higher number of '+' indicates greater DNA damaging potential.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for a 96-well plate format using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[18][33]

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with your nitroimidazole compound at various concentrations in fresh medium. Include appropriate vehicle and positive controls (e.g., H₂O₂). Incubate for the desired time.

  • Staining:

    • Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Add 100 µL of 5-10 µM DCF-DA solution (prepared fresh in PBS or HBSS) to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCF-DA solution and wash the cells twice with PBS or HBSS.

    • Add 100 µL of PBS or HBSS to each well.

    • Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 2: Quantification of Intracellular Glutathione (GSH)

This protocol outlines the general steps for quantifying GSH using a commercially available kit, often based on the reaction of GSH with a thiol-reactive probe.[34][35]

  • Cell Lysis: After treating cells with the nitroimidazole compound, wash the cells with cold PBS and lyse them using the lysis buffer provided in the kit.

  • Deproteinization: Centrifuge the cell lysates to pellet the protein debris. The supernatant contains the GSH.

  • GSH Assay:

    • In a 96-well plate, add the cell lysate supernatant.

    • Add the reaction mix containing the thiol-reactive probe (e.g., a derivative of Ellman's reagent, DTNB).

    • Incubate at room temperature for the time specified in the kit protocol.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the GSH concentration by comparing the readings to a standard curve generated with known concentrations of GSH.

Visualizations

Signaling_Pathway_Nitroimidazole_Off_Target cluster_0 Nitroimidazole Compound cluster_1 Cellular Environment cluster_2 Off-Target Mechanisms cluster_3 Cellular Outcomes Nitroimidazole Nitroimidazole Normoxia Normoxia Nitroimidazole->Normoxia Enters cell Hypoxia Hypoxia Nitroimidazole->Hypoxia Enters cell KinaseInhibition Off-Target Kinase Inhibition Nitroimidazole->KinaseInhibition Potential direct interaction RedoxCycling Futile Redox Cycling Normoxia->RedoxCycling ReductiveActivation Reductive Activation Hypoxia->ReductiveActivation ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS ReactiveIntermediates Reactive Intermediates ReductiveActivation->ReactiveIntermediates OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks, Adducts) ReactiveIntermediates->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Cytotoxicity Cytotoxicity/ Cell Death OxidativeStress->Cytotoxicity DNADamage->Cytotoxicity MitochondrialDysfunction->Cytotoxicity AlteredSignaling Altered Cellular Signaling KinaseInhibition->AlteredSignaling AlteredSignaling->Cytotoxicity Troubleshooting_Workflow Start Start: Unexpected Cell-Based Assay Result CheckInterference Run Cell-Free Assay Control Start->CheckInterference IsInterference Interference Detected? CheckInterference->IsInterference SwitchAssay Switch to Alternative Assay IsInterference->SwitchAssay Yes AssessToxicity Assess Off-Target Cytotoxicity IsInterference->AssessToxicity No SwitchAssay->AssessToxicity MeasureROS Measure ROS Production AssessToxicity->MeasureROS MeasureGSH Quantify Glutathione Levels AssessToxicity->MeasureGSH AssessDNADamage Assess DNA Damage (Comet Assay, γ-H2AX) AssessToxicity->AssessDNADamage AssessMitochondria Assess Mitochondrial Function AssessToxicity->AssessMitochondria KinomeScreen Perform Kinome-Wide Screen AssessToxicity->KinomeScreen Interpret Interpret Results: On-Target vs. Off-Target MeasureROS->Interpret MeasureGSH->Interpret AssessDNADamage->Interpret AssessMitochondria->Interpret KinomeScreen->Interpret End End: Characterized Off-Target Effect Interpret->End Logical_Relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Troubleshooting Solution P1 High Cytotoxicity C1 Oxidative Stress P1->C1 C2 Reductive Activation P1->C2 C5 Mitochondrial Dysfunction P1->C5 P2 Assay Interference C3 Direct Enzyme Interaction P2->C3 P3 DNA Damage P3->C2 P4 Altered Signaling C4 Off-Target Kinase Inhibition P4->C4 P4->C5 S1 Measure ROS/GSH C1->S1 S2 Comet Assay / γ-H2AX Staining C2->S2 S3 Cell-Free Assay Control C3->S3 S6 Switch Assay Method C3->S6 S4 Kinome Screen C4->S4 S5 Mitochondrial Function Assays C5->S5

References

Technical Support Center: Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is typically employed to separate the product from unreacted starting materials and side products.[1][2] Recrystallization is then often used to obtain a highly purified crystalline solid.[1][2]

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: While specific impurity profiles can vary based on reaction conditions, potential impurities may include:

  • Unreacted 2-methyl-4-nitroimidazole.

  • Excess ethyl 2-chloroacetate.

  • Side products from the alkylation reaction.

  • Residual solvents from the reaction and purification steps, such as propionic acid, ethyl acetate, petroleum ether, ethanol, or DMF.[1][3][4]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for the purified compound is in the range of 383–385 K (110–112 °C).[1][2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography Issues

Problem: Poor separation of the desired product from impurities during column chromatography.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. A 1:1 mixture of ethyl acetate and petroleum ether has been successfully used.[1][2] It is advisable to perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase for separation.
Overloading the Column Too much crude product on the column can lead to broad bands and poor separation. Reduce the amount of crude material loaded relative to the amount of silica gel.
Column Channeling Improperly packed silica gel can lead to cracks or channels in the stationary phase, resulting in inefficient separation. Ensure the silica gel is packed uniformly.

Problem: The product is not eluting from the column.

Possible Cause Troubleshooting Step
Solvent Polarity is too Low The eluent may not be polar enough to move the product through the silica gel. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Recrystallization Issues

Problem: The compound does not crystallize from the solvent system.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The chosen solvent or solvent pair may not be suitable. A 2:1 mixture of ethanol and water has been reported to yield single crystals.[1][2] Experiment with other solvent systems where the compound has high solubility at high temperatures and low solubility at low temperatures.
Solution is not Saturated There may be too much solvent for the amount of product. Carefully evaporate some of the solvent to concentrate the solution.
Presence of Impurities High levels of impurities can inhibit crystallization. It may be necessary to repeat the column chromatography step to further purify the product before attempting recrystallization.

Problem: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Step
Solution Cooled too Quickly Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
Presence of Impurities Impurities can lower the melting point of the product, causing it to separate as an oil. Further purification by column chromatography may be required.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel using a slurry method with the initial mobile phase (e.g., a mixture of ethyl acetate and petroleum ether).

  • Loading the Sample: The crude reaction residue is dissolved in a minimal amount of the mobile phase or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel containing the sample is carefully added to the top of the prepared column.

  • Elution: The column is eluted with the chosen solvent system (e.g., ethyl acetate/petroleum ether, 1:1).[1]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: The partially purified product is dissolved in a minimum amount of a suitable solvent system (e.g., ethanol/water, 2:1) at an elevated temperature.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can enhance the yield.

  • Isolation of Crystals: The crystals are collected by filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₁N₃O₄[5]
Molecular Weight213.19 g/mol [5]
Melting Point383–385 K (110–112 °C)[1][2]

Table 2: Column Chromatography Parameters

ParameterValueReference
Stationary PhaseSilica Gel[1]
Mobile PhaseEthyl acetate / Petroleum ether (1:1)[1]

Table 3: Recrystallization Solvents

Solvent SystemRatioReference
Ethanol / Water2:1[1]

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Reaction Mixture Concentrate Concentrate Under Reduced Pressure Crude->Concentrate ColumnChromatography Column Chromatography (Silica Gel, EtOAc/Petroleum Ether) Concentrate->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallization Recrystallization (Ethanol/Water) Evaporate->Recrystallization PureProduct Pure Crystalline Product Recrystallization->PureProduct

Caption: A typical workflow for the purification of the target compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues Start Attempt Recrystallization Problem No Crystals or Oiling Out? Start->Problem CheckPurity Check Purity (TLC/Melting Point) Problem->CheckPurity Yes Success Successful Crystallization Problem->Success No Repurify Repurify via Column Chromatography CheckPurity->Repurify Impure AdjustSolvent Adjust Solvent System or Concentration CheckPurity->AdjustSolvent Pure SlowCool Ensure Slow Cooling CheckPurity->SlowCool Pure Repurify->Start AdjustSolvent->Start SlowCool->Start

Caption: A logical guide to troubleshooting common recrystallization problems.

References

Technical Support Center: NMR Spectroscopy of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NMR spectroscopy of imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a simple imidazole ring?

A1: The chemical shifts for the imidazole ring protons and carbons are highly sensitive to the solvent, pH, and substitution pattern. In a neutral, non-coordinating solvent like CDCl₃, the protons typically appear with H2 being the most downfield, followed by H4/H5. Due to tautomerization, the H4 and H5 protons (and their attached carbons) are often chemically equivalent, leading to a single, averaged signal for each pair.[1] The N-H proton signal is often broad and its chemical shift is highly variable.

Q2: Why are the signals for H4 and H5 (and C4/C5) sometimes separate and sometimes a single peak?

A2: This phenomenon is due to prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N3).[2]

  • Fast Exchange: At room temperature in many common solvents, this exchange is fast on the NMR timescale. This rapid exchange makes the 4 and 5 positions chemically equivalent, resulting in a single averaged peak for H4/H5 and a single peak for C4/C5.[3]

  • Slow Exchange: If the exchange is slowed down (e.g., at low temperatures, in certain solvents, or upon coordination to a metal), the two tautomers can be observed as distinct species, or the signals for the C4 and C5 positions will become non-equivalent.[4] N-substitution locks the tautomeric form, making the 4 and 5 positions permanently non-equivalent.[3]

Q3: Why can't I see the N-H proton signal in my ¹H NMR spectrum?

A3: The N-H proton signal can be difficult to observe for several reasons:

  • Chemical Exchange: The proton can exchange with residual water or other acidic protons in the solvent (like D₂O), leading to signal broadening or its complete disappearance into the baseline.[5]

  • Quadrupolar Broadening: The adjacent nitrogen atom (¹⁴N) has a quadrupole moment that can cause significant broadening of the N-H signal, sometimes making it indistinguishable from the baseline.

  • Very Broad Signal: The signal may be extremely broad and lie underneath other aromatic signals, making it hard to identify. Running the experiment in a dry, aprotic solvent like DMSO-d₆ can often help sharpen the N-H signal.

Q4: How does protonation or coordination to a metal affect the NMR spectrum?

A4: Both protonation (forming an imidazolium cation) and coordination to a metal ion cause significant downfield shifts for all ring protons and carbons.[6][7] This is due to the withdrawal of electron density from the aromatic ring.[6] Upon protonation or coordination, the tautomerism is stopped, leading to distinct signals for the C4 and C5 positions.[8] The magnitude of the shift can provide information about the strength of the metal-ligand bond.[9]

Troubleshooting Guide

Problem 1: My ¹³C NMR spectrum is missing signals from the imidazole ring.

  • Possible Cause: Fast tautomeric exchange on the NMR timescale can sometimes broaden the signals of the imidazole carbons (especially C4 and C5) to the point where they are lost in the baseline.[2][4] This is a common issue with 2-phenyl substituted imidazoles.[2][4]

  • Troubleshooting Steps:

    • Increase Scans: Run the experiment with a much larger number of scans to improve the signal-to-noise ratio.

    • Lower Temperature: Acquiring the spectrum at a lower temperature can slow the tautomeric exchange rate, potentially sharpening the signals enough to be observed.

    • Use Solid-State NMR: For particularly problematic cases, ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR in the solid state can be an effective alternative, as it often provides well-resolved spectra where solution spectra fail.[2][4]

Problem 2: All the peaks in my ¹H NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Filter the NMR sample through a small plug of Celite or silica gel to remove particulate impurities. Ensure all glassware is scrupulously clean.

  • Possible Cause 2: Aggregation: Imidazole derivatives can self-associate through hydrogen bonding, especially at higher concentrations, leading to broader signals.

    • Solution: Record the spectrum at a lower concentration or at a higher temperature to disrupt intermolecular interactions.

  • Possible Cause 3: Intermediate Chemical Exchange: The molecule might be undergoing a chemical exchange process (like tautomerism or conformational changes) at a rate that is intermediate on the NMR timescale.

    • Solution: Try variable temperature (VT) NMR. Acquiring spectra at higher or lower temperatures may move the exchange rate into the fast or slow regime, respectively, resulting in sharper signals.

Problem 3: I have more signals than expected, suggesting a mixture of compounds, but I believe my sample is pure.

  • Possible Cause: You may be observing two distinct tautomers in slow exchange on the NMR timescale. This can happen in certain solvents or with specific substitution patterns that favor one tautomer but do not completely prevent the existence of the other.[2]

  • Troubleshooting Steps:

    • 2D NMR: Run a 2D EXSY (Exchange Spectroscopy) or NOESY experiment. If the extra peaks are due to tautomers in exchange, you will see cross-peaks connecting the corresponding protons of the two forms.

    • Variable Temperature NMR: Gently warming the sample should cause the signals from the two tautomers to coalesce into a single set of averaged peaks if they are in exchange.

troubleshooting_workflow Troubleshooting Workflow for Complex Imidazole NMR Spectra start Complex or Unexpected NMR Spectrum q1 Are signals missing, especially in ¹³C NMR? start->q1 q2 Are signals broad and poorly resolved? start->q2 q3 Are there too many signals for one structure? start->q3 cause1 Probable Cause: Fast Tautomeric Exchange q1->cause1 Yes cause2a Probable Cause: Paramagnetic Impurities q2->cause2a Yes cause2b Probable Cause: Aggregation / H-Bonding cause2c Probable Cause: Intermediate Exchange Rate cause3 Probable Cause: Slow Tautomeric Exchange q3->cause3 Yes sol1 Solutions: 1. Increase scan count 2. Lower temperature 3. Use Solid-State NMR cause1->sol1 sol2a Solution: Filter sample through Celite cause2a->sol2a sol2b Solution: Lower concentration or increase temperature cause2b->sol2b sol2c Solution: Run Variable Temperature (VT) NMR cause2c->sol2c sol3 Solutions: 1. Run 2D EXSY/NOESY 2. Increase temperature to coalesce peaks cause3->sol3

Caption: A logical workflow for troubleshooting common issues encountered in the NMR spectra of imidazole derivatives.

Quantitative Data Summary

The following tables summarize typical NMR data for the imidazole ring. Exact values are highly dependent on substitution, solvent, and pH.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Imidazole Derivatives

NucleusPositionChemical Shift (ppm)Notes
¹HH-27.7 - 8.5Typically the most deshielded proton.[1][10]
H-4 / H-57.1 - 7.8Often a single peak due to fast tautomerism.[1][10]
N-H10.0 - 14.0Highly variable, broad, and solvent-dependent. Often not observed.[1][11]
¹³CC-2135 - 145
C-4 / C-5120 - 130A single peak in fast exchange; two peaks if exchange is slow or stopped.[12]

Table 2: Typical ¹H-¹H Coupling Constants (J) in the Imidazole Ring

CouplingTypical Value (Hz)Notes
³J (H4-H5)1.0 - 1.5Small, typical for five-membered aromatic heterocycles.[10]
⁴J (H2-H4)~1.0Long-range coupling, may not always be resolved.
⁵J (H2-H5)~1.0Long-range coupling, may not always be resolved.

Advanced Experimental Protocols

For complex or substituted imidazole derivatives, 1D NMR is often insufficient for unambiguous structure elucidation. 2D NMR techniques are essential for assigning signals and confirming connectivity.[13][14]

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Methodology: The standard COSY pulse sequence is run. The resulting 2D spectrum shows diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks that connect coupled protons.

  • Interpretation for Imidazoles: In an N-unsubstituted imidazole, a cross-peak will be observed between H4 and H5, confirming their vicinal relationship. Long-range couplings (e.g., between H2 and H4/H5) may also be visible, helping to assign all three ring protons.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology: This is a ¹H-¹³C correlation experiment. A cross-peak in the 2D spectrum appears at the coordinates of a proton's chemical shift on one axis and the chemical shift of the carbon it is bonded to on the other axis.

  • Interpretation for Imidazoles: This is the most reliable way to assign the carbon signals. It will show a correlation between the H2 proton signal and the C2 carbon signal, and between the H4/H5 proton signal(s) and the C4/C5 carbon signal(s). This is crucial for distinguishing C4 and C5 when they are non-equivalent.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting different parts of a molecule and identifying quaternary (non-protonated) carbons.

  • Methodology: This ¹H-¹³C correlation experiment is optimized to show correlations over multiple bonds.

  • Interpretation for Imidazoles:

    • The H2 proton will show a correlation to both the C4 and C5 carbons.

    • The H4 proton will show correlations to C2 and C5, as well as to any carbon attached to the N1 or C5 position.

    • The H5 proton will show correlations to C2 and C4, as well as to any carbon attached to the N1 or C4 position.

    • This experiment is invaluable for confirming the overall substitution pattern on the ring.

structure_elucidation_workflow Structure Elucidation Workflow Using 2D NMR start Unknown Imidazole Derivative exp1d 1. Acquire ¹H and ¹³C NMR (Initial Hypothesis) start->exp1d exp_cosy 2. Acquire COSY (H-H Connectivity) exp1d->exp_cosy info_cosy Identify ¹H spin systems (e.g., H4-H5 coupling) exp_cosy->info_cosy exp_hsqc 3. Acquire HSQC (Direct C-H Attachment) exp_cosy->exp_hsqc info_hsqc Assign protonated carbons (C2, C4, C5) exp_hsqc->info_hsqc exp_hmbc 4. Acquire HMBC (Long-Range C-H Connectivity) exp_hsqc->exp_hmbc info_hmbc Connect fragments, assign quaternary carbons, confirm substitution pattern exp_hmbc->info_hmbc final_structure 5. Propose Final Structure exp_hmbc->final_structure

Caption: A standard workflow for elucidating the structure of a complex imidazole derivative using a suite of NMR experiments.

References

Validation & Comparative

A Comparative Analysis of the Radiosensitizing Potential of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the radiosensitizing effects of two nitroimidazole-based compounds: ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and the well-established drug, metronidazole. The information is compiled from existing literature to aid in the research and development of novel radiosensitizers.

The selective sensitization of hypoxic tumor cells to radiation is a critical goal in oncology. Nitroimidazoles have been a cornerstone in the development of such agents. Their mechanism of action is predicated on their electron-affinic nature, which allows them to mimic oxygen in "fixing" radiation-induced DNA damage, thereby enhancing cell kill in the low-oxygen environment characteristic of solid tumors. The position of the nitro group on the imidazole ring is a key determinant of the compound's electron affinity and, consequently, its radiosensitizing efficacy.

Performance Comparison

Quantitative Data Summary

The following tables summarize key performance indicators for metronidazole and representative 2-nitroimidazoles (as a proxy for the expected performance of novel nitroimidazole derivatives).

Table 1: In Vitro Radiosensitizing and Cytotoxic Effects

CompoundCell LineAssay TypeConcentrationSensitizer Enhancement Ratio (SER) / Enhancement Ratio (ER)IC50 (µM) - HypoxicIC50 (µM) - Oxic
Metronidazole V-79Clonogenic-~1.2-1.3--
Misonidazole (2-nitroimidazole) V79Clonogenic1 mM1.71[1]--
Misonidazole (2-nitroimidazole) HeLa S3Clonogenic1 mM1.40[1]--

Table 2: In Vivo Radiosensitizing Effects

CompoundTumor ModelEndpointDoseDose Modifying Factor (DMF) / Enhancement Ratio
Metronidazole Human Malignant Melanoma (in nude mice)Tumor Regrowth Delay750 mg/kg1.2-1.3[2]
Metronidazole Mammary Carcinoma (C3H mice)TCD50 (Tumor Control Dose 50%)1.0 mg/g1.48-1.50[2]
Misonidazole (2-nitroimidazole) Human Malignant Melanoma (in nude mice)Tumor Regrowth Delay500 mg/kg1.4-1.5[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of radiosensitization by nitroimidazoles is their ability to act as oxygen mimetics in hypoxic cells. Upon irradiation, free radicals are generated on DNA. In the presence of oxygen, these radicals are converted to peroxides, which are lethal and "fix" the damage. In hypoxic conditions, this process is inefficient. Electron-affinic compounds like nitroimidazoles can substitute for oxygen in this role. The nitro group is reduced in the hypoxic environment, leading to the formation of reactive intermediates that adduct to cellular macromolecules, including DNA, thereby preventing the repair of radiation-induced damage.

Radiosensitization_Mechanism General Mechanism of Nitroimidazole Radiosensitization Radiation Ionizing Radiation DNA Cellular DNA Radiation->DNA induces DNA_Radical DNA Radical (Damage) DNA->DNA_Radical Repair Enzymatic Repair DNA_Radical->Repair can be repaired Fixed_Damage Fixed DNA Damage (Lethal Lesion) DNA_Radical->Fixed_Damage reacts with Restored_DNA Restored DNA Repair->Restored_DNA Cell_Death Cell Death Fixed_Damage->Cell_Death Nitroimidazole Nitroimidazole (e.g., Metronidazole) Reduced_Intermediate Reduced Intermediate Nitroimidazole->Reduced_Intermediate is reduced in Reduced_Intermediate->Fixed_Damage causes Hypoxia Hypoxic Condition (Low Oxygen) Hypoxia->Nitroimidazole

Caption: General mechanism of nitroimidazole radiosensitization in hypoxic cells.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of radiosensitizers. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Clonogenic Survival Assay

This assay is the gold standard for determining the radiosensitizing effect of a compound at the cellular level.

Clonogenic_Assay_Workflow Workflow for In Vitro Clonogenic Survival Assay start Start cell_culture Cell Culture (e.g., V-79, HeLa) start->cell_culture plating Cell Plating (in appropriate densities) cell_culture->plating drug_treatment Incubation with Radiosensitizer (e.g., Metronidazole) under hypoxic/oxic conditions plating->drug_treatment irradiation Irradiation (Varying Doses) drug_treatment->irradiation incubation Post-Irradiation Incubation (7-14 days) irradiation->incubation colony_formation Colony Formation incubation->colony_formation staining Fixation and Staining (e.g., Crystal Violet) colony_formation->staining counting Colony Counting (>50 cells per colony) staining->counting analysis Data Analysis (Survival Curves, SER calculation) counting->analysis end End analysis->end

Caption: Workflow for a typical in vitro clonogenic survival assay.

Protocol Details:

  • Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, V79) in appropriate culture medium.

  • Cell Plating: Prepare a single-cell suspension and plate a predetermined number of cells into culture dishes. The number of cells plated is adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies.

  • Induction of Hypoxia and Drug Treatment: For hypoxic conditions, place the plated cells in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O2). Add the radiosensitizer at various concentrations to the culture medium. A parallel set of experiments under normoxic conditions should be run as a control.

  • Irradiation: Irradiate the cells with a range of radiation doses using a calibrated radiation source.

  • Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

In Vivo Tumor Growth Delay Assay

This assay evaluates the efficacy of a radiosensitizer in a living organism, providing data that is more clinically relevant.

Tumor_Growth_Delay_Workflow Workflow for In Vivo Tumor Growth Delay Assay start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneously in mice) start->tumor_implantation tumor_growth Tumor Growth to a Predefined Size tumor_implantation->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization drug_admin Administration of Radiosensitizer (e.g., intraperitoneally) randomization->drug_admin irradiation Tumor Irradiation drug_admin->irradiation monitoring Tumor Volume Measurement (regularly) irradiation->monitoring endpoint Endpoint Reached (e.g., specific tumor volume) monitoring->endpoint analysis Data Analysis (Tumor Growth Curves, Delay Factor) endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo tumor growth delay assay.

Protocol Details:

  • Animal Model and Tumor Implantation: Use an appropriate animal model, typically immunodeficient mice. Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable and measurable size. Once the tumors reach the desired size, randomize the animals into different treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).

  • Drug Administration: Administer the radiosensitizer to the animals. The route of administration (e.g., oral, intraperitoneal) and the timing relative to irradiation are critical parameters.

  • Tumor Irradiation: Irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is determined as the time it takes for the tumors in the treated groups to reach a certain size compared to the control group. The Dose Modifying Factor (DMF) can be calculated from these data.

Conclusion

While a direct, head-to-head comparison of this compound and metronidazole is not available, the existing body of research on nitroimidazole radiosensitizers allows for an informed preliminary assessment. Based on its structure as a 4-nitroimidazole, it is hypothesized that this compound may offer a radiosensitizing efficacy that is superior to the 5-nitroimidazole, metronidazole. However, this hypothesis must be validated through rigorous in vitro and in vivo studies following standardized experimental protocols as outlined in this guide. Further research is warranted to fully characterize the radiosensitizing properties and potential clinical utility of this compound.

References

A Comparative Analysis of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and Other 4-Nitroimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroimidazole scaffold is a cornerstone in the development of therapeutics against a wide array of pathogens and diseases, primarily owing to its susceptibility to bioreductive activation under hypoxic conditions. This guide provides a comparative overview of the efficacy of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate against other 4-nitroimidazole derivatives, supported by available experimental data. While this compound is a key intermediate in the synthesis of more complex molecules and has been investigated for its radiosensitizing properties, publicly available data on its direct antimicrobial or antiparasitic efficacy is limited.[1][2][3] Therefore, this guide will focus on its role as a foundational structure and compare the biological activities of its more complex derivatives.

Mechanism of Action: The Bioreductive Activation Pathway

The biological activity of 4-nitroimidazole derivatives is intrinsically linked to the enzymatic reduction of the nitro group. In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria and certain protozoa, cellular reductases transfer electrons to the nitroimidazole, generating a highly reactive nitroso radical. This radical species can then induce cellular damage through various mechanisms, including DNA strand breakage and inhibition of essential enzymes, ultimately leading to cell death.

Mechanism_of_Action 4-Nitroimidazole 4-Nitroimidazole Nitroso_Radical Nitroso_Radical 4-Nitroimidazole->Nitroso_Radical Bioreduction Cellular_Reductases Cellular_Reductases Cellular_Reductases->Nitroso_Radical DNA_Damage DNA_Damage Nitroso_Radical->DNA_Damage Enzyme_Inhibition Enzyme_Inhibition Nitroso_Radical->Enzyme_Inhibition Cell_Death Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Bioreductive activation of 4-nitroimidazoles.

Comparative Efficacy Data

The following tables summarize the reported in vitro activities of various 4-nitroimidazole derivatives against different cell lines and microorganisms. It is important to note the structural variations from the basic this compound scaffold, which often involve the addition of complex side chains or heterocyclic moieties to enhance potency and selectivity.

Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
Compound 17 (tetrazole derivative) Capan-1 (Pancreatic Cancer)Low µM range[4]
HCT-116 (Colon Cancer)Low µM range[4]
LN229 (Glioblastoma)Low µM range[4]
NCI-H460 (Lung Cancer)Low µM range[4]
DND-41 (Leukemia)Low µM range[4]
HL-60 (Leukemia)Low µM range[4]
K562 (Leukemia)Low µM range[4]
Z138 (Lymphoma)Low µM range[4]
Compound 11 (aryl piperazine derivative) Various Cancer Cell Lines8.60 - 64.0[4]
2-methyl-4-nitroimidazole derivatives HepG2 (Liver Cancer)Less toxic than clotrimazole[5]
Antimicrobial and Antiparasitic Activity
Compound/DerivativeOrganismMIC (µg/mL)IC50 (µM)Reference
Compound 17 (tetrazole derivative) Staphylococcus aureusPotent[4]
MRSAPotent[4]
Mycobacterium tuberculosis mc²6230Potent[4]
Compound 18 (thiadiazole derivative) Staphylococcus aureusPotent[4]
MRSAPotent[4]
Mycobacterium tuberculosis mc²6230Potent[4]
1-(2-ethyl acetate)-2-styryl 5-nitroimidazole derivatives (Compound 2 & 4) Streptococcus agalactiae1.56[6]
Pseudomonas aeruginosa3.13[6]
Klebsiella pneumoniae6.25 - 12.5[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for evaluating the efficacy of 4-nitroimidazole derivatives.

In Vitro Anticancer Activity Assay

A common method for assessing cytotoxicity against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anticancer_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Seeding (e.g., HepG2, HCT-116) Incubation Incubation with compounds (e.g., 48h) Cell_Culture->Incubation Compound_Prep Preparation of 4-nitroimidazole derivatives (serial dilutions) Compound_Prep->Incubation MTT_Addition Addition of MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measurement of Absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro anticancer activity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (4-nitroimidazole derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.[5]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, atmosphere) for a defined period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]

Conclusion

While this compound serves as a crucial building block in the synthesis of novel therapeutic agents, there is a notable absence of publicly available data on its intrinsic antimicrobial or antiparasitic activities. The research focus has predominantly been on its derivatives, where the addition of various chemical moieties has led to potent compounds with significant anticancer, antibacterial, and antiparasitic properties. The comparative data presented herein for these derivatives underscore the vast potential of the 4-nitroimidazole scaffold in drug discovery. Future research could explore the direct biological activity of this compound to fully understand the structure-activity relationship within this important class of compounds. For now, its primary value remains as a versatile precursor for the development of more complex and highly active 4-nitroimidazole-based drugs.

References

In Vivo Validation of Ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate: A Comparative Guide to Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anti-tumor activity of the novel compound, ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate. Due to the current lack of publicly available in vivo anti-tumor data for this specific molecule, this document serves as a roadmap, drawing comparisons with established nitroimidazole derivatives and a standard chemotherapeutic agent. The experimental protocols and data presented for the comparator agents are based on existing literature and are intended to provide a benchmark for the future evaluation of this compound.

Nitroimidazole compounds are of significant interest in oncology due to their potential as hypoxia-activated prodrugs.[1] In the low-oxygen environment characteristic of solid tumors, the nitro group of these compounds can be reduced, leading to the formation of cytotoxic radicals that can induce DNA damage and cell death.[2] This mechanism offers the potential for tumor-selective therapy.

Comparative Analysis of Anti-Tumor Agents

To contextualize the potential efficacy of this compound, this guide includes data on the following comparator agents:

  • Metronidazole: A well-established 5-nitroimidazole antibiotic that has been investigated for its radiosensitizing and, to a lesser extent, its direct anti-tumor effects.[3]

  • Nimorazole: A 5-nitroimidazole compound used in conjunction with radiotherapy for the treatment of head and neck cancers, acting as a hypoxic radiosensitizer.

  • Cisplatin: A widely used platinum-based chemotherapy drug that serves as a standard-of-care reference for many solid tumors.

The following tables summarize key data points for these agents. It is important to note that the in vivo anti-tumor activity of nitroimidazoles is often evaluated in combination with radiotherapy; data for monotherapy is limited.

Table 1: Comparison of In Vivo Anti-Tumor Efficacy

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitCitation
This compound Data not availableData not availableData not availableData not availableData not available
Metronidazole Murine mammary carcinomaMammary Adenocarcinoma1 mg/g in drinking waterMinimal as monotherapyNot significant as monotherapy[3]
Nimorazole Human head and neck squamous cell carcinoma xenograftHead and Neck Squamous Cell Carcinoma1 g/kg orally before radiationEnhanced radiation responseImproved locoregional control with radiation
Cisplatin Lewis Lung CarcinomaLung Carcinoma6 mg/kg intraperitoneallySignificantDose-dependent increase

Table 2: Toxicological Profile in Animal Models

CompoundAnimal ModelAcute Toxicity (LD50)Chronic Toxicity ObservationsCitation
This compound Data not availableData not availableData not available
Metronidazole Mice~5000 mg/kg (oral)Neurotoxicity at high doses[3]
Nimorazole Mice>2000 mg/kg (oral)Generally well-tolerated
Cisplatin Mice~12 mg/kg (intravenous)Nephrotoxicity, myelosuppression

Proposed Mechanism of Action and Experimental Workflow

The anti-tumor activity of nitroimidazoles is primarily attributed to their selective activation under hypoxic conditions. The following diagrams illustrate the proposed signaling pathway and a general workflow for in vivo validation.

G cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell Norm_Drug Nitroimidazole (Prodrug) Norm_Reductase Nitroreductase Norm_Drug->Norm_Reductase Enzymatic Reduction Norm_O2 Oxygen (High) Norm_Reox Re-oxidation Norm_O2->Norm_Reox Norm_Reductase->Norm_Reox Radical Anion Norm_Inactive Inactive Compound Norm_Reox->Norm_Inactive Hyp_Drug Nitroimidazole (Prodrug) Hyp_Reductase Nitroreductase Hyp_Drug->Hyp_Reductase Enzymatic Reduction Hyp_Active Cytotoxic Metabolites Hyp_Reductase->Hyp_Active Radical Anion Hyp_DNA DNA Damage Hyp_Active->Hyp_DNA Hyp_Apoptosis Apoptosis Hyp_DNA->Hyp_Apoptosis

Figure 1. Proposed signaling pathway for hypoxia-activated nitroimidazole prodrugs.

G start Tumor Cell Culture implant Tumor Cell Implantation (Xenograft/Syngeneic) start->implant growth Tumor Growth (to palpable size) implant->growth random Randomization of Animals growth->random treatment Treatment Initiation (Vehicle, Test Compound, Comparators) random->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor size, time) monitoring->endpoint analysis Tissue Collection & Analysis (Histology, Biomarkers) endpoint->analysis data Data Analysis (TGI, Survival) analysis->data

Figure 2. General experimental workflow for in vivo anti-tumor activity assessment.

Detailed Experimental Protocols

The following are generalized protocols for key in vivo experiments. Specific parameters should be optimized for the compound and tumor model under investigation.

Animal Models
  • Xenograft Model:

    • Animals: Immunocompromised mice (e.g., NOD-SCID, athymic nude) are typically used for human cancer cell line xenografts.

    • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

  • Syngeneic Model:

    • Animals: Immunocompetent mice (e.g., C57BL/6, BALB/c) are used with murine tumor cell lines.

    • Tumor Implantation: Similar to the xenograft model, a defined number of syngeneic tumor cells are implanted subcutaneously.

Dosing and Administration
  • Compound Formulation: The test compound, this compound, and comparator agents should be formulated in a suitable vehicle (e.g., saline, corn oil, DMSO/saline mixture). The stability and solubility of the formulation should be confirmed.

  • Route of Administration: Administration can be via oral gavage (PO), intravenous (IV), or intraperitoneal (IP) injection, depending on the compound's properties and the intended clinical route.

  • Dose and Schedule: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Subsequently, efficacy studies should be conducted at and below the MTD, with a typical dosing schedule of once daily (QD) or twice daily (BID) for a defined period (e.g., 21 days).

Efficacy Evaluation
  • Tumor Volume Measurement: Tumor dimensions (length and width) should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Animal body weights should be recorded at the same frequency as tumor measurements to monitor for toxicity.

  • Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed) to assess the impact of the treatment on overall survival.

Data Analysis
  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) should be used to determine the significance of the observed differences between treatment groups.

Conclusion

While direct in vivo anti-tumor data for this compound is not yet available, this guide provides a comprehensive framework for its evaluation. By following established protocols and comparing its performance against well-characterized agents like metronidazole, nimorazole, and cisplatin, researchers can effectively assess its therapeutic potential. The key to validating this compound will be to demonstrate significant single-agent anti-tumor activity in relevant preclinical cancer models, with an acceptable safety profile. Future studies should focus on elucidating its mechanism of action, particularly its hypoxia-selective activity, to guide its clinical development.

References

A Comparative Guide to Cross-Validated Analytical Methods for Nitroimidazole Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of nitroimidazole compounds is critical. These synthetic antimicrobial agents are widely used in veterinary and human medicine, but concerns over their potential carcinogenicity have led to strict regulatory monitoring, particularly in food-producing animals.[1][2] This guide provides an objective comparison of commonly employed analytical methods for nitroimidazole detection, with a focus on cross-validation to ensure consistency and reliability of results between different laboratories or methods.[3][4]

The successful transfer and consistent application of an analytical method across different sites is a cornerstone of robust drug development and food safety monitoring.[3] Cross-validation is the process of verifying that a validated method produces comparable results when performed by different laboratories, with different analysts, or using different equipment.[4][5] This is often achieved through comparative testing, where the same batch of samples is analyzed by both a transferring and a receiving laboratory, and the results are statistically compared.[3]

This guide focuses on two prevalent techniques for nitroimidazole analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The performance of analytical methods is evaluated based on several key parameters. The following tables summarize quantitative data from various studies on the analysis of nitroimidazole compounds using LC-MS/MS and HPLC-UV methods.

Table 1: Performance of LC-MS/MS Methods for Nitroimidazole Detection

CompoundMatrixLinearity (r²)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)Reference
Dimetridazole (DMZ) Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
Metronidazole (MNZ) Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
Ronidazole (RNZ) Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
Hydroxymetronidazole (MNZOH) Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
Hydroxyipronidazole (IPZOH) Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
HMMNI Lyophilised Pork Meat>0.99101-1074-120.29-0.440.36-0.54[6]
Various Nitroimidazoles Aquaculture Tissue-83-1052.3-14.00.07-1.0 (CCα)-[7]
Various Nitroimidazoles Fish Muscle-81-1244-170.07-1.00.21-3.0[8]
Various Nitroimidazoles Pig Plasma-93-123 (except MNZOH 58-63)2.49-16.380.25-1.0 (CCβ)-[9][10]
DNDI-0690 Murine Plasma>0.9988-<15-2.5 ng/mL[11]
DNDI-0690 Murine Tissue>0.9988-<15-1.0 ng/mL[11]

Table 2: Performance of HPLC-UV Methods for Nitroimidazole Detection

CompoundMatrixLinearity (r)Recovery (%)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Reference
Metronidazole Pharmaceutical Prep.>0.99996.8-102.6<20.25-0.750.8-2.0[12]
Tinidazole Pharmaceutical Prep.>0.99996.8-102.6<20.25-0.750.8-2.0[12]
Ornidazole Pharmaceutical Prep.>0.99996.8-102.6<20.25-0.750.8-2.0[12]
Secnidazole Pharmaceutical Prep.>0.99996.8-102.6<20.25-0.750.8-2.0[12]
Morinidazole Pharmaceutical Prep.>0.99996.8-102.6<20.25-0.750.8-2.0[12]
Metronidazole Tablet Dosage Form-98-102---[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are generalized protocols for the detection of nitroimidazoles using LC-MS/MS and HPLC-UV.

Protocol 1: LC-MS/MS for Nitroimidazole Residues in Animal Tissues

This protocol is a synthesized example based on methodologies for analyzing nitroimidazole residues in matrices like pork, fish, and poultry.[6][7][14]

1. Sample Preparation:

  • Homogenization: Weigh a representative portion of the tissue sample. Homogenize the tissue to ensure uniformity.

  • Extraction: Add an extraction solvent, commonly ethyl acetate or acetonitrile, to the homogenized sample.[6][7] For enhanced extraction efficiency, a salt mixture (e.g., MgSO4 and NaCl) and a buffer solution may be added.[7] The sample is then vigorously shaken or vortexed.

  • Internal Standard: An internal standard, such as a deuterium-labeled analogue of the analyte (e.g., HMMNI-d3), is often added at the beginning of the extraction process to compensate for matrix effects and procedural variability.[1]

  • Centrifugation: Centrifuge the sample to separate the organic layer containing the analytes from the solid tissue matrix.

  • Clean-up (Solid-Phase Extraction - SPE): The supernatant is passed through an SPE cartridge (e.g., C18 or a mixed-mode cation-exchange sorbent) to remove interfering substances.[15][16] The analytes are retained on the sorbent and then eluted with a suitable solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a solvent compatible with the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[6][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.[11]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually operating in positive electrospray ionization (ESI+) mode.[7] The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[6]

Protocol 2: HPLC-UV for Nitroimidazoles in Pharmaceutical Formulations

This protocol is a generalized example for the quantification of nitroimidazoles in pharmaceutical preparations.[12][17][18]

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the nitroimidazole reference standard and dissolve it in a suitable solvent (e.g., 0.1N HCl or the mobile phase) to prepare a stock solution of known concentration.[13][18]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations to construct a calibration curve.[12]

  • Sample Preparation: For tablet formulations, a number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the same solvent as the standard. The solution is then filtered to remove insoluble excipients.[13]

2. HPLC-UV Analysis:

  • Chromatographic Conditions: The separation is performed on a C18 column.[17] The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol, run in an isocratic elution mode.[17]

  • UV Detection: The eluent from the column is monitored by a UV detector at a wavelength where the nitroimidazole compound exhibits maximum absorbance, often around 270-320 nm.[17]

  • Quantification: The concentration of the nitroimidazole in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the cross-validation process.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Solvent & IS Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup SPE_Cleanup Centrifugation->SPE_Cleanup Supernatant Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Inject Sample MS_Detection MS_Detection LC_Separation->MS_Detection Eluent Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of nitroimidazoles in tissues.

Cross_Validation_Workflow cluster_labs Comparative Testing Start Initiate Method Cross-Validation Protocol Develop & Approve Transfer Protocol Start->Protocol Training Train Receiving Laboratory Personnel Protocol->Training Materials Prepare & Ship Samples, Standards, and QCs Training->Materials Sending_Lab Sending Lab Analysis Materials->Sending_Lab Receiving_Lab Receiving Lab Analysis Materials->Receiving_Lab Compare Compare Data & Perform Statistical Analysis Sending_Lab->Compare Receiving_Lab->Compare Decision Acceptance Criteria Met? Compare->Decision Success Method Successfully Cross-Validated Decision->Success Yes Failure Investigate Discrepancies & Re-evaluate Decision->Failure No

Caption: General workflow for inter-laboratory cross-validation.

Method_Selection_Logic Start Need to Analyze Nitroimidazole Compound Matrix_Complexity Complex Matrix? (e.g., Tissue, Food) Start->Matrix_Complexity Regulatory_Req High Sensitivity & Specificity Required for Regulatory Action? Matrix_Complexity->Regulatory_Req Yes Simple_Matrix Simple Matrix? (e.g., Pharmaceutical Prep) Matrix_Complexity->Simple_Matrix No LCMS LC-MS/MS Method Regulatory_Req->LCMS Yes HPLC HPLC-UV Method Regulatory_Req->HPLC No (Screening) Simple_Matrix->LCMS No (Higher Throughput Needed) Simple_Matrix->HPLC Yes

References

Comparative analysis of the mechanism of action between different nitroimidazole radiosensitizers.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mechanisms of action, efficacy, and toxicity of prominent nitroimidazole-based radiosensitizers, including metronidazole, misonidazole, etanidazole, and nimorazole. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data and detailed methodologies.

Nitroimidazole compounds have been a cornerstone in the quest to overcome tumor hypoxia, a critical factor contributing to radioresistance in cancer therapy. By mimicking the radiosensitizing effect of oxygen, these drugs enhance the efficacy of radiation treatment, particularly in the oxygen-deficient cores of solid tumors. This guide delves into a comparative analysis of the mechanisms of action of four key nitroimidazole radiosensitizers, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.

Mechanism of Action: A Tale of Bioreduction and DNA Damage

The primary mechanism of action for all nitroimidazole radiosensitizers hinges on their bioreductive activation under hypoxic conditions. The electron-affinic nature of the nitro group is central to this process. In the low-oxygen environment of a tumor, the nitro group undergoes a series of one-electron reductions, catalyzed by various intracellular reductases, to form a highly reactive nitro radical anion.

This radical species can then "fix" radiation-induced DNA damage. Ionizing radiation creates transient free radicals on DNA, which can be chemically repaired under hypoxic conditions. However, the reduced nitroimidazole reacts with these DNA radicals, forming stable adducts and rendering the damage permanent, ultimately leading to cell death.[1]

While this core mechanism is shared, differences in their chemical structure lead to variations in their efficacy, metabolism, and toxicity. Later-generation compounds like etanidazole and nimorazole were specifically designed to have increased hydrophilicity compared to misonidazole, thereby reducing the dose-limiting neurotoxicity associated with earlier drugs.[2]

Beyond the primary mechanism of DNA damage fixation, nitroimidazoles can also exert their radiosensitizing effects through secondary mechanisms. These include the depletion of intracellular glutathione (GSH), a key antioxidant that can chemically repair radiation-induced damage, and potential interference with DNA repair pathways.[3][4]

Quantitative Comparison of Nitroimidazole Radiosensitizers

The efficacy of radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF), which represent the factor by which the radiation dose can be reduced in the presence of the drug to achieve the same biological effect. The following tables summarize key quantitative data for the compared nitroimidazoles.

DrugOne-Electron Reduction Potential (E¹₇ vs. NHE, mV)Reference
Metronidazole-486[5]
Misonidazole-389[5]
Etanidazole-380 to -400[6]
Nimorazole-523[6]
DrugCell LineSER/DMFExperimental ConditionsReference
MetronidazoleMammary Carcinoma (in vivo)DMF: 1.37-1.380.5-1.0 mg/g ip[7]
MetronidazoleHuman Malignant Melanoma (in vivo)ER: 1.2-1.3750 mg/kg ip[7]
MisonidazoleHuman Malignant Melanoma (in vivo)ER: 1.4-1.5500 mg/kg ip[8]
MisonidazoleHeLa S3ER: 1.401 mM[8]
MisonidazoleV79ER: 1.711 mM[8]
EtanidazoleFSaIIC (in vitro, pH 7.40)DMF: 2.40Not specified[6]
EtanidazoleFSaIIC (in vivo)DMF: 1.471 g/kg[6]
EtanidazoleMDAH-MCa-4 (in vivo)DMF: 1.92~0.32 µmol/g tumor concentration[6]
NimorazoleHead and Neck Cancer (Clinical)Improved loco-regional control1.2 g/m² orally[9]
DrugAcute LD₅₀ in Mice (mg/kg)RouteReference
Misonidazole~2000ip[10]
SR-2537 (more electron-affinic than Misonidazole)<500ip[10]
RA-263 (2-nitroimidazole nucleoside)Two times less toxic than Misonidazole on equimolar basisNot specified[11]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in the mechanism of action of nitroimidazole radiosensitizers, the following diagrams have been generated using Graphviz.

Nitroimidazole Radiosensitizer Mechanism of Action cluster_0 Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Nitroreductases Nitroreductases Nitroimidazole->Nitroreductases Reduction Reduced_Nitroimidazole Reactive Nitro Radical Anion Nitroreductases->Reduced_Nitroimidazole DNA_Damage Radiation-Induced DNA Radicals Reduced_Nitroimidazole->DNA_Damage Fixation GSH Glutathione (GSH) Reduced_Nitroimidazole->GSH Depletion DNA_Repair_Inhibition Inhibition of DNA Repair Reduced_Nitroimidazole->DNA_Repair_Inhibition Fixed_Damage Permanent DNA Lesions (Adducts) DNA_Damage->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death Depleted_GSH Depleted GSH GSH->Depleted_GSH DNA_Repair_Inhibition->Cell_Death Ionizing_Radiation Ionizing_Radiation Ionizing_Radiation->DNA_Damage

Caption: General mechanism of action of nitroimidazole radiosensitizers in a hypoxic tumor cell.

Experimental_Workflow_Clonogenic_Assay Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Seeding 2. Seed Cells in Plates Cell_Culture->Seeding Drug_Treatment 3. Add Nitroimidazole (Hypoxic Conditions) Seeding->Drug_Treatment Irradiation 4. Irradiate Cells Drug_Treatment->Irradiation Incubation 5. Incubate for Colony Formation (7-14 days) Irradiation->Incubation Staining 6. Fix and Stain Colonies Incubation->Staining Counting 7. Count Colonies Staining->Counting Analysis 8. Calculate SER/DMF Counting->Analysis End End Analysis->End

Caption: Workflow for a clonogenic survival assay to determine radiosensitizing efficacy.

Detailed Experimental Protocols

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the radiosensitizing effect of a compound. It measures the ability of a single cell to proliferate and form a colony after treatment.

Protocol:

  • Cell Culture: Maintain the cancer cell line of interest in its appropriate growth medium and conditions.

  • Cell Seeding: Harvest exponentially growing cells, count them, and seed a known number into 6-well plates. The number of cells seeded should be adjusted based on the expected survival fraction for each radiation dose.

  • Drug Incubation: For hypoxic experiments, place the plates in a hypoxic chamber. Add the nitroimidazole radiosensitizer at various concentrations to the medium and incubate for a predetermined time (e.g., 1-4 hours) before irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.

  • Colony Formation: After irradiation, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and plot the survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: After treatment with the nitroimidazole and/or radiation, harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell suspension onto a microscope slide pre-coated with normal-melting-point agarose and cover with a coverslip. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Glutathione (GSH) Measurement

The depletion of intracellular glutathione can be measured using various commercially available kits or by HPLC. A common method involves the use of Ellman's reagent (DTNB).

Protocol (DTNB-based assay):

  • Cell Lysate Preparation: After treatment, harvest the cells and prepare a cell lysate.

  • Deproteinization: Deproteinize the lysate to prevent interference from thiol-containing proteins.

  • Reaction with DTNB: Add the deproteinized lysate to a reaction mixture containing DTNB and glutathione reductase.

  • Spectrophotometric Measurement: Measure the absorbance at 412 nm over time. The rate of color change is proportional to the concentration of GSH in the sample.

  • Quantification: Determine the GSH concentration by comparing the rate to a standard curve of known GSH concentrations.

Conclusion

This comparative analysis highlights the common mechanistic framework of nitroimidazole radiosensitizers, centered on bioreductive activation in hypoxic environments. While all compounds in this class share this fundamental principle, significant differences in their electron affinity, lipophilicity, and resulting pharmacokinetic and pharmacodynamic properties lead to a range of efficacies and toxicities. Misonidazole, an early and potent radiosensitizer, was hampered by significant neurotoxicity. Subsequent generations, including etanidazole and nimorazole, were developed with improved toxicity profiles, with nimorazole demonstrating clinical benefit in head and neck cancers. The experimental protocols and quantitative data presented here provide a valuable resource for researchers in the field of radiation oncology and drug development, facilitating further investigation and the design of novel, more effective, and less toxic radiosensitizers.

References

The Evolving Landscape of 2-Methyl-4-Nitroimidazole Analogues: A Structural-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. Extensive structural-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential, leading to the development of potent antitubercular, anticancer, and antimicrobial agents. This guide provides an objective comparison of the performance of various 2-methyl-4-nitroimidazole analogues, supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.

Data Presentation: Comparative Biological Activity

The biological activity of 2-methyl-4-nitroimidazole analogues is profoundly influenced by the nature and position of substituents on the imidazole ring and its side chains. The following tables summarize the quantitative data from various studies, highlighting key SAR findings.

Table 1: Antitubercular Activity of 4-Nitroimidazole Analogues against Mycobacterium tuberculosis

CompoundR1 (at N1)R2 (at C2)R3 (at C5)Aerobic MIC (µM)[1][2]Anaerobic MIC (µM)[1]Key SAR Observations
PA-824 (Pretomanid) Bicyclic oxazineHH0.015 - 0.250.16 - 1.25The bicyclic oxazine and lipophilic tail are crucial for aerobic activity.[1]
Metronidazole Analogue (16) -(CH2)2O-benzyl(4-OCF3)CH3H> 10025Addition of a lipophilic tail to a 5-nitroimidazole does not confer aerobic activity.[1]
4-Nitro-Mtz (17) -(CH2)2OHCH3H> 10050Simple 4-nitroimidazole core lacks significant aerobic activity.[1]
Ring-opened PA-824 (20) -(CH2)2O-benzyl(4-OCF3)ClH> 12.5> 12.5The bicyclic ring system is critical for potent activity.[1]
2-Methoxy Mtz derivative (30) -(CH2)2OHOCH3H> 100> 100Substitution at the 2-position can significantly impact activity.[1]

Table 2: Anticancer Activity of 4-Nitroimidazole Analogues

CompoundModificationCancer Cell LineIC50 (µM)Reference
Compound 11 Aryl piperazine derivativeMultiple8.60 - 64.0[3]
Compound 17 Tetrazole derivativeMultipleLow micromolar range[3]
Compound 18 1,3,4-Thiadiazole derivativeMultiple8.25 - 43.55[3]
N-methyl-nitroimidazole N-methyl substitutionMDA-MB-231 (Breast)~16.7 (LC50)[4]
N-ethyl-nitroimidazole N-ethyl substitutionA549 (Lung)Lower than N-methyl analogue[4]

Table 3: Antimicrobial Activity of Nitroimidazole Analogues

CompoundModificationTested Organism(s)MIC (µg/mL)Reference
Compound 11 (oxadiazole) Secnidazole analog with 2-methoxyphenyl-1,3,4-oxadiazoleE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 3.13[5]
Compound 12 (oxadiazole) Secnidazole analog with 2-methylbenzyl-1,3,4-oxadiazoleE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[5]
Thiazoline derivatives (9) Metronidazole derivativesGram-positive and Gram-negative bacteria, FungiModerate activity[6]
Thiazolidinone derivatives (13) Metronidazole derivativesGram-positive and Gram-negative bacteria, FungiModerate activity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are generalized protocols for key experiments cited in the literature.

In Vitro Antitubercular Activity Assay (Aerobic and Anaerobic)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation:

    • Aerobic Conditions: Plates are incubated at 37°C in a standard incubator for 7-14 days.[1]

    • Anaerobic Conditions: For non-replicating persistent bacteria models, cultures are adapted to hypoxic conditions in sealed tubes before exposure to the compounds.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth. This can be assessed visually or by using a growth indicator like Alamar Blue.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[9]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).[12]

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 2-Methyl-4-nitroimidazole Modification Structural Modification (e.g., at N1, C2, C5) Start->Modification Analogues Library of Analogues Modification->Analogues Antitubercular Antitubercular Assay (MIC determination) Analogues->Antitubercular Anticancer Cytotoxicity Assay (IC50 determination) Analogues->Anticancer Antimicrobial Antimicrobial Assay (MIC determination) Analogues->Antimicrobial SAR SAR Analysis Antitubercular->SAR Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies of 2-methyl-4-nitroimidazole analogues.

mechanism_of_action Prodrug Nitroimidazole Prodrug (R-NO2) Activation Bioreductive Activation (Nitroreductase) Prodrug->Activation e- Radical Nitroso Radical (R-NO2•-) Activation->Radical DNA_Damage DNA Damage Radical->DNA_Damage Covalent Binding Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Bioreductive activation mechanism of nitroimidazole analogues.

sar_summary Core 2-Methyl-4-Nitroimidazole Core N1_Sub N1-Substitution (e.g., bicyclic systems, lipophilic tails) Crucial for antitubercular activity Core->N1_Sub C2_Sub C2-Substitution (e.g., -H, -CH3, -OCH3) Modulates activity and selectivity Core->C2_Sub C5_Sub C5-Substitution (e.g., heterocycles) Impacts anticancer and antimicrobial profiles Core->C5_Sub

Caption: Key structural-activity relationship summary for 2-methyl-4-nitroimidazole analogues.

References

Head-to-head comparison of different synthesis routes for nitroimidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies for Key Nitroimidazole Compounds

Nitroimidazole derivatives are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. The efficiency, scalability, and environmental impact of their synthesis are critical considerations for researchers and the pharmaceutical industry. This guide provides a head-to-head comparison of different synthesis routes for two prominent nitroimidazole derivatives: Tinidazole and Metronidazole. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Tinidazole Synthesis Routes: A Comparative Analysis

Tinidazole, a 5-nitroimidazole drug, is widely used as an antiprotozoal and antibacterial agent. Its synthesis has evolved from conventional multi-step processes to more efficient and environmentally friendly methods. Here, we compare the conventional synthesis route with a modern approach utilizing a bifunctional catalyst.

ParameterConventional SynthesisMoO₃/SiO₂ Catalyzed Synthesis
Starting Materials 2-methyl-5-nitroimidazole, 2-ethyl-thio-ethanol2-methyl-5-nitroimidazole, 2-ethyl-thio-ethanol
Key Reagents Sulfuric acid, Acetic acid, Tungstic acid or Ammonium molybdate, Hydrogen peroxideMoO₃/SiO₂ catalyst, Hydrogen peroxide
Number of Steps 2 (Condensation followed by Oxidation)2 (Condensation and Oxidation)
Reaction Time Condensation: 9 hoursNot explicitly stated, but implied to be efficient
Overall Yield Condensation Conversion: 50%[1]Not explicitly stated, but catalyst can be recycled multiple times without significant loss of activity
Selectivity 70% for Tinidazole in the oxidation stepHigh selectivity for Tinidazole
Environmental Impact Use of stoichiometric amounts of strong acids, generation of wasteEliminates the need for strong acids, making it an environmentally benign process

Experimental Protocols for Tinidazole Synthesis

Route 1: Conventional Synthesis[2]

Step 1: Condensation

  • In a round bottom flask equipped with a reflux condenser and stirrer, take 800 g of 2-methyl-5-nitroimidazole.

  • Add 200 mL of acetic acid and 300 mL of 98% sulfuric acid to the flask.

  • Heat the mixture with stirring at 80-85 °C for 9 hours, during which 440 g of 2-ethyl-thio-ethanol is added.

  • After the reaction, cool the mixture and adjust the pH to 3 with a 24% liquid ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.

Step 2: Oxidation

  • The filtrate containing the intermediate, 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitroimidazole, is extracted.

  • The intermediate is oxidized using stoichiometric quantities of 50% hydrogen peroxide with 8 g of tungstic acid as a catalyst at 50-55 °C.

  • During workup, add 25% aqueous ammonia to precipitate Tinidazole.

  • The product is isolated by filtration.

Route 2: MoO₃/SiO₂ Catalyzed Synthesis[1]

This method utilizes a bifunctional MoO₃/SiO₂ catalyst to carry out both the condensation and oxidation steps in a more environmentally friendly manner.

Catalyst Preparation (Sol-Gel Process): The MoO₃/SiO₂ catalyst (20%) is synthesized via a sol-gel process, which provides a high surface area and strong acid sites.

Condensation and Oxidation:

  • The condensation of 2-methyl-5-nitroimidazole and 2-ethyl-thio-ethanol is carried out over the MoO₃/SiO₂ catalyst.

  • The resulting intermediate, 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitro-imidazole, is then oxidized to Tinidazole using hydrogen peroxide in the presence of the same MoO₃/SiO₂ catalyst.

  • The optimal temperature for the oxidation step is reported to be 80 °C.

Metronidazole Synthesis: A Classical Approach

Metronidazole is another vital 5-nitroimidazole antimicrobial agent. Its synthesis typically starts from 2-methylimidazole.

ParameterClassical Synthesis
Starting Material 2-methylimidazole
Key Reagents Nitric acid, Sulfuric acid, Ethylene oxide or 2-chloroethanol
Number of Steps 2 (Nitration followed by N-alkylation)
Yield High yields are generally reported in industrial processes.

Experimental Protocol for Metronidazole Synthesis

This synthesis involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, which is a key intermediate for many nitroimidazole drugs, followed by N-alkylation.

Step 1: Nitration of 2-Methylimidazole [2]

  • Dissolve 36 g (0.44 moles) of 2-methylimidazole in 6 mL of nitric acid (HNO₃). Control the exothermic reaction by adding ice to maintain the temperature at 30-40°C.

  • Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Boil the reaction mixture for 1 hour.

  • Cool the mixture and then add 8 mL of a 1:1 mixture of sulfuric acid and nitric acid.

  • Heat the reaction mixture for another hour.

  • Pour the reaction mixture onto ice to precipitate the 2-methyl-5-nitroimidazole.

  • Filter the precipitate, wash it three times with water, and air-dry the product.

Step 2: N-alkylation to form Metronidazole

  • The resulting 2-methyl-5-nitroimidazole is then reacted with ethylene oxide or 2-chloroethanol to introduce the 2-hydroxyethyl group at the N-1 position of the imidazole ring, yielding Metronidazole.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_tinidazole Tinidazole Synthesis cluster_metronidazole Metronidazole Synthesis T_Start 2-Methyl-5-nitroimidazole + 2-Ethyl-thio-ethanol T_Condensation Condensation (H₂SO₄, Acetic Acid, 9h, 80-85°C) T_Start->T_Condensation T_Intermediate 1-(2-Ethyl-thio-ethyl)-2-methyl-5-nitroimidazole T_Condensation->T_Intermediate T_Oxidation Oxidation (H₂O₂, Tungstic Acid, 50-55°C) T_Intermediate->T_Oxidation T_Final Tinidazole T_Oxidation->T_Final T_Start_Cat 2-Methyl-5-nitroimidazole + 2-Ethyl-thio-ethanol T_Cat_Reaction Condensation & Oxidation (MoO₃/SiO₂, H₂O₂) T_Start_Cat->T_Cat_Reaction T_Final_Cat Tinidazole T_Cat_Reaction->T_Final_Cat M_Start 2-Methylimidazole M_Nitration Nitration (HNO₃, H₂SO₄) M_Start->M_Nitration M_Intermediate 2-Methyl-5-nitroimidazole M_Nitration->M_Intermediate M_Alkylation N-Alkylation (Ethylene Oxide) M_Intermediate->M_Alkylation M_Final Metronidazole M_Alkylation->M_Final

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical potential of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and related nitroimidazole compounds. It objectively compares their performance as potential therapeutic agents, supported by available experimental data, and details the methodologies of key experiments.

Introduction

Nitroimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds are cornerstone therapies for infections caused by anaerobic bacteria and protozoa.[2] More recently, their potential as anticancer agents, particularly as radiosensitizers for hypoxic tumors, has been an active area of research.[3][4] The core mechanism of action for many nitroimidazoles involves the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic reactive species.[3]

This review focuses on this compound, a specific derivative of the 2-methyl-4-nitroimidazole scaffold. While direct biological data for this ethyl ester is limited in publicly available literature, this guide will draw upon data from closely related analogs to extrapolate its potential clinical utility and compare it with other relevant compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the antifungal and cytotoxic activities of 2-methyl-4-nitroimidazole derivatives, which serve as important analogs for assessing the potential of this compound.

Table 1: Antifungal Activity of 2-Methyl-4-Nitroimidazole Derivatives

Compound IDR Group (at N1 position)Test OrganismActivity (%)Reference
5 4-methoxyphenyl-diphenylmethylTrichophyton mentagrophytes>75[5]
Microsporum gypseum>75[5]
Candida albicans>75[5]
6 bis-4-methoxyphenyl-phenylmethylTrichophyton mentagrophytes>50[5]
Microsporum gypseum>50[5]
Candida albicans>50[5]
4 tritylTrichophyton mentagrophytesNo effect[5]

Note: The activity is presented as a percentage of inhibition at a concentration of 1000-5000 µg/ml in the initial screen.

Table 2: Cytotoxic Activity of 2-Methyl-4-Nitroimidazole Derivatives against HepG2 Cells

Compound IDR Group (at N1 position)IC50 (µM)Reference
4c 1-(bis(4-methoxyphenyl)(phenyl)methyl)-2-methyl-4-nitro-1H-imidazole<50[1]
Cisplatin (Control) -<50[1]
Clotrimazole (Control) -<50[1]

Note: HepG2 is a human hepatocellular carcinoma cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section details the methodologies for the key experiments cited in this review.

Synthesis of 2-Methyl-4-Nitroimidazole Derivatives

The synthesis of the 2-methyl-4-nitroimidazole derivatives listed in the tables was achieved by reacting 2-methyl-4-nitroimidazole with the corresponding substituted trityl chloride in the presence of triethylamine (TEA) in toluene, which was then refluxed.[5]

Synthesis of this compound: This specific compound is synthesized by the alkylation of 2-methyl-4-nitroimidazole with ethyl chloroacetate under acidic conditions or with ethyl bromoacetate in the presence of a base like potassium carbonate.[3][4]

Antifungal Susceptibility Testing (Agar Dilution Method)

The antifungal activity of the synthesized compounds was evaluated using the agar dilution method.[5]

  • Media Preparation: Sabouraud Dextrose Agar (SDA) supplemented with chloramphenicol and cycloheximide was used for the initial culture and maintenance of the fungal strains. Potato Dextrose Agar (PDA) was used for the susceptibility testing.[5]

  • Inoculum Preparation: Fungal suspensions were prepared from 2-7 day old colonies.

  • Assay Procedure: The test compounds were dissolved in chloroform or DMSO to prepare stock solutions. These were then incorporated into the molten PDA at various concentrations. The agar was poured into Petri dishes and allowed to solidify. The fungal inoculums were then streaked onto the surface of the agar plates.

  • Incubation: The plates were incubated at 25°C for 10-14 days for dermatophytes and at 35°C for 24-48 hours for Candida species.

  • Data Analysis: The antifungal activity was determined by observing the percentage of growth inhibition on the plates containing the test compounds compared to the control plates without any compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the azole derivatives on the HepG2 cell line were determined using the colorimetric MTT assay.[1]

  • Cell Culture: HepG2 cells were grown in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a concentration of 10 x 10^3 cells per 100 µl per well and allowed to attach for 24 hours.[1]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 1-2000 µM) for 48 hours. Cisplatin and clotrimazole were used as positive controls.[1]

  • MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for an additional 2-5 hours at 37°C.[5]

  • Formazan Solubilization: The medium was removed, and 50 µl of DMSO was added to each well to dissolve the formazan crystals. The plate was then shaken for 10-15 minutes.[5]

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Mandatory Visualization

Bioreductive Activation of Nitroimidazoles in Hypoxic Cells

The following diagram illustrates the proposed mechanism of action for nitroimidazole compounds as hypoxia-activated prodrugs. Under hypoxic conditions, the nitro group is reduced by cellular nitroreductases to form a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form reactive nitroso and hydroxylamine species, which are cytotoxic. In normoxic (oxygen-rich) tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, thus preventing its activation and conferring selectivity for hypoxic environments.

Bioreductive_Activation Bioreductive Activation of Nitroimidazoles cluster_0 Cellular Environment Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion (R-NO2·-) Nitroimidazole->Nitro_Radical_Anion Nitroreductases (One-electron reduction) Nitro_Radical_Anion->Nitroimidazole Re-oxidation Reactive_Species Reactive Cytotoxic Species (R-NO, R-NHOH) Nitro_Radical_Anion->Reactive_Species Further Reduction Cell_Death Cell Death Reactive_Species->Cell_Death Damage to DNA, proteins, etc. Hypoxia Hypoxia Normoxia Normoxia Nitroreductases Nitroreductases Oxygen Oxygen MTT_Workflow MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound dilutions Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-5h (Formazan formation) MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 540 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Prudent Disposal of Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is imperative to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive disposal plan based on the known hazards of structurally similar compounds, namely nitroimidazole derivatives and ethyl acetate, and established laboratory safety protocols.

Summary of Potential Hazards and Disposal Recommendations

Researchers and drug development professionals must handle this compound with care, assuming it possesses hazards associated with its chemical class. Nitroimidazole derivatives are noted for potential toxicity, mutagenicity, and genotoxicity.[1][2] The ethyl acetate component suggests it may be a combustible liquid and can cause skin and eye irritation.[3][4][5][6] Therefore, at no point should this chemical be disposed of down the sanitary sewer or in regular trash.

Parameter Recommendation Rationale
Chemical State Solid or LiquidAssume hazardous in either state.
PPE Requirement Nitrile gloves, safety goggles, lab coatStandard for handling potentially hazardous chemicals.
Disposal Method Licensed hazardous waste disposal serviceEnsures compliance with regulations and safe handling.
Container Type Labeled, sealed, compatible containerPrevents leaks and misidentification.
Spill Management Absorb with inert material, collect in a sealed containerMinimizes exposure and environmental contamination.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must wear appropriate PPE, including:

  • Nitrile gloves

  • Chemical safety goggles

  • A flame-retardant lab coat

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Collect the waste in a designated, chemically compatible container that can be securely sealed. The original container is often a suitable choice if it is in good condition.

  • The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., "Harmful/Irritant," "Environmental Hazard").

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources or incompatible materials.[5]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Spill and Contamination Management:

  • In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a separate, sealable hazardous waste container.

  • Label the container as "Spill Debris containing this compound."

  • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.

  • Do not attempt to neutralize or treat the chemical in the lab without a validated procedure and approval from your EHS department.[7]

  • Provide the disposal vendor with all available information regarding the compound to ensure its safe and compliant final disposal.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check treat_hazardous Assume Compound is Hazardous: - Toxic - Mutagenic - Irritant - Combustible sds_check->treat_hazardous No follow_sds Follow Disposal Instructions in Section 13 of the SDS sds_check->follow_sds Yes ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat treat_hazardous->ppe follow_sds->ppe collect Collect in a Labeled, Sealed, Compatible Waste Container ppe->collect storage Store in a Designated Satellite Accumulation Area collect->storage disposal Arrange for Pickup by a Licensed Hazardous Waste Vendor storage->disposal end Disposal Process Complete disposal->end

Caption: Disposal workflow for this compound.

References

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